molecular formula C9H7N3O B1181285 Cyclopropane-carbonyl Chloride-d5 CAS No. 1219794-96-3

Cyclopropane-carbonyl Chloride-d5

Número de catálogo: B1181285
Número CAS: 1219794-96-3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclopropane-carbonyl Chloride-d5, also known as this compound, is a useful research compound. Its molecular formula is C9H7N3O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSILUVXHVRJE-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Deuterated Cyclopropane-Carbonyl Chloride in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern pharmaceutical research, the pursuit of metabolically robust and efficacious drug candidates is paramount. Among the sophisticated tools at the disposal of medicinal chemists, isotopically labeled compounds play a pivotal role. This technical guide delves into the purpose and application of deuterated cyclopropane-carbonyl chloride, a specialized building block designed to enhance the pharmacokinetic profiles of novel therapeutics. For researchers, scientists, and drug development professionals, understanding the strategic implementation of this reagent is key to overcoming common metabolic liabilities and unlocking the full potential of new chemical entities.

The core purpose of deuterated cyclopropane-carbonyl chloride is to serve as a synthetic precursor for the introduction of a deuterated cyclopropyl (B3062369) moiety into a target molecule. This is not merely an academic exercise; it is a strategic decision rooted in the principles of pharmacokinetics and analytical chemistry. The incorporation of a cyclopropane (B1198618) ring itself is a well-established tactic in drug design to introduce conformational rigidity and improve metabolic stability.[1] However, even these robust structures can be susceptible to metabolism. By replacing hydrogen atoms on the cyclopropane ring with their stable isotope, deuterium (B1214612), researchers can leverage the kinetic isotope effect to further fortify the molecule against metabolic breakdown.

The Deuterium Kinetic Isotope Effect in Action

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly reduce the rate of oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] By strategically placing deuterium on the cyclopropane ring, a common site of metabolism, the metabolic stability of a drug candidate can be substantially improved. This can lead to a longer half-life, reduced patient dosing frequency, and potentially a more favorable safety profile by minimizing the formation of reactive metabolites.[2]

A Case Study: Enhancing Metabolic Stability

Synthetic Pathway for Deuterated Molecule X

The synthesis of the deuterated analog, "Molecule X-d4," would involve the use of a deuterated cyclopropyl building block, such as deuterated cyclopropanecarboxylic acid, which can be derived from deuterated cyclopropane-carbonyl chloride.

cluster_synthesis Synthesis of Deuterated Molecule X-d4 Deuterated_Cyclopropane_Carbonyl_Chloride Deuterated Cyclopropane- carbonyl Chloride Deuterated_Cyclopropanecarboxylic_Acid Deuterated Cyclopropanecarboxylic Acid Deuterated_Cyclopropane_Carbonyl_Chloride->Deuterated_Cyclopropanecarboxylic_Acid Hydrolysis Molecule_X_d4 Molecule X-d4 Deuterated_Cyclopropanecarboxylic_Acid->Molecule_X_d4 Amide Coupling Amine_Precursor Amine Precursor Amine_Precursor->Molecule_X_d4

A representative synthetic pathway for incorporating a deuterated cyclopropyl moiety.
Experimental Protocol: Synthesis of a Deuterated Cyclopropyl Amide

The following is a generalized experimental protocol for the amide coupling step shown in the diagram above:

  • Acid Chloride Formation (if starting from the carboxylic acid): To a solution of deuterated cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) at 0 °C, oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide are added. The reaction is stirred for 2 hours at room temperature. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude deuterated cyclopropane-carbonyl chloride.

  • Amide Coupling: The crude deuterated cyclopropane-carbonyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of the amine precursor (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq) in dichloromethane.

  • Workup and Purification: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final deuterated product, Molecule X-d4.

Quantitative Analysis and Metabolic Stability Assessment

The successful synthesis and the metabolic benefits of deuteration are confirmed through a series of analytical and in vitro experiments.

Analytical Characterization
TechniqueNon-Deuterated (Molecule X)Deuterated (Molecule X-d4)Purpose
¹H NMR Characteristic peaks for cyclopropyl protonsAttenuation or absence of cyclopropyl proton signalsConfirmation of Deuteration
²H NMR No signalSignal corresponding to deuterated cyclopropyl positionsDirect Detection of Deuterium
Mass Spec. [M+H]⁺ at m/z = y[M+H]⁺ at m/z = y+4Confirmation of Isotopic Enrichment
In Vitro Metabolic Stability

The metabolic stability of Molecule X and Molecule X-d4 would be assessed by incubating the compounds with liver microsomes and measuring the rate of disappearance of the parent compound over time.

CompoundHalf-life (t₁/₂, min) in Human Liver MicrosomesIntrinsic Clearance (CLᵢₙₜ, µL/min/mg)
Molecule X1546.2
Molecule X-d46011.5

The data clearly demonstrates a significant improvement in the metabolic stability of the deuterated analog, as evidenced by the longer half-life and lower intrinsic clearance.

Workflow for Metabolic Stability Assessment

The process of evaluating the metabolic stability of the deuterated compound follows a structured workflow.

cluster_workflow Metabolic Stability Workflow Compound_Incubation Incubate Molecule X and Molecule X-d4 with Liver Microsomes and NADPH Time_Points Quench Reaction at Various Time Points Compound_Incubation->Time_Points LC_MS_Analysis LC-MS/MS Analysis Time_Points->LC_MS_Analysis Data_Analysis Determine Parent Compound Concentration vs. Time LC_MS_Analysis->Data_Analysis Calculate_Parameters Calculate t½ and CLint Data_Analysis->Calculate_Parameters

A typical workflow for assessing in vitro metabolic stability.

Deuterated Compounds as Analytical Standards

Beyond improving pharmacokinetics, deuterated compounds, synthesized using precursors like deuterated cyclopropane-carbonyl chloride, are invaluable as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Since the deuterated analog has nearly identical chemical and physical properties to the non-deuterated drug, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished from the analyte, enabling highly accurate quantification of the drug in complex biological matrices such as plasma or tissue homogenates.

Conclusion

Deuterated cyclopropane-carbonyl chloride is a highly specialized and valuable reagent in modern drug discovery and development. Its primary purpose is to provide a means of introducing a deuterated cyclopropyl group into a molecule of interest. This strategic modification serves two main functions: firstly, to enhance the metabolic stability of drug candidates by leveraging the kinetic isotope effect, thereby improving their pharmacokinetic properties; and secondly, to create stable-isotope-labeled internal standards for precise and accurate bioanalytical quantification. For research and development teams, the use of such deuterated building blocks represents a sophisticated and proactive approach to addressing potential metabolic liabilities early in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.

References

Synthesis of Deuterium-Labeled Cyclopropanoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled cyclopropanoyl chloride, a valuable building block in medicinal chemistry and drug development. The incorporation of deuterium (B1214612) can significantly enhance the pharmacokinetic properties of drug candidates by attenuating metabolic pathways. This document outlines a viable synthetic strategy, detailed experimental protocols, and expected analytical data.

Introduction

Cyclopropanoyl chloride is a key reagent in the synthesis of various pharmaceutical intermediates.[1] The selective replacement of hydrogen with deuterium atoms in a molecule, known as deuterium labeling, is a well-established strategy to improve the metabolic stability of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolism at specific sites in a molecule. This guide focuses on the preparation of cyclopropanoyl chloride with deuterium atoms on the cyclopropane (B1198618) ring.

Synthetic Strategy

A robust and versatile approach to the synthesis of deuterium-labeled cyclopropanoyl chloride involves a two-step process:

  • Synthesis of Deuterium-Labeled Cyclopropanecarboxylic Acid: This is achieved through a malonic ester synthesis using deuterated starting materials.

  • Conversion to Deuterium-Labeled Cyclopropanoyl Chloride: The deuterated carboxylic acid is then converted to the corresponding acyl chloride using a standard chlorinating agent.

This strategy allows for the preparation of various isotopologues of cyclopropanoyl chloride, depending on the deuterated starting materials used. This guide will focus on the synthesis of cyclopropanecarbonyl-2,2,3,3-d4-chloride.

Synthesis_Strategy cluster_step1 Step 1: Synthesis of Deuterated Cyclopropanecarboxylic Acid cluster_step2 Step 2: Conversion to Deuterated Acyl Chloride Deuterated_1,2-dibromoethane 1,2-Dibromoethane-d4 (B144223) Reaction1 Malonic Ester Synthesis Deuterated_1,2-dibromoethane->Reaction1 Diethyl_malonate Diethyl malonate Diethyl_malonate->Reaction1 Base Sodium Ethoxide Base->Reaction1 Intermediate Diethyl cyclopropane-2,2,3,3-d4-1,1-dicarboxylate Reaction1->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Deuterated_Acid Cyclopropanecarboxylic-2,2,3,3-d4 acid Hydrolysis_Decarboxylation->Deuterated_Acid Reaction2 Chlorination Deuterated_Acid->Reaction2 Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Reaction2 Final_Product Cyclopropanoyl-2,2,3,3-d4 chloride Reaction2->Final_Product

Caption: Overall synthetic strategy for deuterium-labeled cyclopropanoyl chloride.

Experimental Protocols

Synthesis of Cyclopropanecarboxylic-2,2,3,3-d4 Acid

This procedure is adapted from the well-established malonic ester synthesis for cyclopropane rings.[2][3]

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane-d4 (isotopic purity ≥ 98%)

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add 1,2-dibromoethane-d4 (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the residue, add a solution of sodium hydroxide (B78521) (2.5 eq) in water and heat to reflux for 4-6 hours to hydrolyze the ester.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1.

  • Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation.

  • After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic-2,2,3,3-d4 acid.

  • Purify the product by vacuum distillation.

Synthesis of Cyclopropanoyl-2,2,3,3-d4 Chloride

This procedure utilizes thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[][5]

Materials:

  • Cyclopropanecarboxylic-2,2,3,3-d4 acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place cyclopropanecarboxylic-2,2,3,3-d4 acid (1.0 eq) and the anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF.

  • Add thionyl chloride (1.2 eq) dropwise via the dropping funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours, or until gas evolution ceases.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • Purify the resulting crude cyclopropanoyl-2,2,3,3-d4 chloride by vacuum distillation.

Data Presentation

Expected Yields and Isotopic Purity
StepProductExpected YieldExpected Isotopic Purity (%D)
1. Malonic Ester Synthesis and Hydrolysis/DecarboxylationCyclopropanecarboxylic-2,2,3,3-d4 acid60-75%>98% (based on starting material)
2. ChlorinationCyclopropanoyl-2,2,3,3-d4 chloride85-95%>98%

Yields are based on literature for analogous non-deuterated syntheses. Isotopic purity is expected to be maintained throughout the synthesis, with the primary determinant being the isotopic purity of the starting 1,2-dibromoethane-d4.

Expected Analytical Data

Cyclopropanoyl-2,2,3,3-d4 chloride

TechniqueExpected Observations
¹H NMR A multiplet around 1.8-2.0 ppm corresponding to the single proton on the carbonyl-bearing carbon. The signals for the other cyclopropane protons will be absent.
²H NMR A signal corresponding to the deuterium atoms on the cyclopropane ring.
¹³C NMR Signals for the cyclopropane carbons will show coupling to deuterium. The carbonyl carbon signal will be observed around 170-175 ppm.
Mass Spec (EI) The molecular ion peak will be shifted by +4 m/z units compared to the non-labeled compound. Fragmentation patterns will show losses of deuterated fragments. High-resolution mass spectrometry can be used to confirm the elemental composition and isotopic distribution.[6][7]
IR Spectroscopy A strong C=O stretching band around 1780-1800 cm⁻¹. Absence of the broad O-H stretch from the carboxylic acid precursor. C-D stretching vibrations will be observed around 2100-2250 cm⁻¹.

Logical Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Start Materials: - Diethyl malonate - 1,2-Dibromoethane-d4 - Sodium ethoxide reaction1 Malonic Ester Synthesis start->reaction1 hydrolysis Hydrolysis & Decarboxylation reaction1->hydrolysis acid_product Cyclopropanecarboxylic-d4 acid hydrolysis->acid_product purification1 Vacuum Distillation acid_product->purification1 chlorination Chlorination with SOCl₂ final_product Cyclopropanoyl-d4 chloride chlorination->final_product purification2 Vacuum Distillation final_product->purification2 analysis1 Characterization: - NMR - MS - IR purification1->analysis1 analysis1->chlorination analysis2 Final Product Analysis: - Purity (GC/NMR) - Isotopic Enrichment (MS) purification2->analysis2

Caption: A logical workflow for the synthesis and analysis of the target compound.

References

A Technical Guide to Cyclopropane-d5-carbonyl Chloride (CAS: 1219794-96-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropane-d5-carbonyl Chloride, a deuterated acyl chloride of significant interest in pharmaceutical research and development. Its primary application lies in its use as a stable isotope-labeled internal standard for highly accurate quantitative analyses.

Core Compound Properties

Cyclopropane-d5-carbonyl Chloride is the deuterated analog of cyclopropanecarbonyl chloride. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based assays.

Chemical and Physical Data

The key chemical and physical properties of Cyclopropane-d5-carbonyl Chloride are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 1219794-96-3
Molecular Formula C₄D₅ClO
Molecular Weight 109.57 g/mol
Appearance Colorless liquid
Boiling Point 119 °C
Density 1.152 g/cm³
Flash Point 23 °C
Isotopic Enrichment ≥98 atom % D
Safety and Handling

Cyclopropane-d5-carbonyl Chloride is a hazardous substance and requires careful handling in a laboratory setting. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis and Chemical Reactivity

The synthesis of Cyclopropane-d5-carbonyl Chloride typically involves a two-step process: the preparation of deuterated cyclopropanecarboxylic acid, followed by its conversion to the corresponding acyl chloride.

Synthetic Pathway

G Proposed Synthetic Pathway for Cyclopropane-d5-carbonyl Chloride A Deuterated Ethane (B1197151) Derivative C Cyclopropanecarboxylic acid-d5 A->C Cyclization B Ethyl Isocyanoacetate B->C E Cyclopropane-carbonyl Chloride-d5 C->E Chlorination D Thionyl Chloride (SOCl2) D->E

Caption: Proposed synthesis of Cyclopropane-d5-carbonyl Chloride.

Reactivity

As an acyl chloride, Cyclopropane-d5-carbonyl Chloride is a reactive compound that readily undergoes nucleophilic acyl substitution. A common reaction is with primary amines to form N-substituted amides.

G Reaction of Cyclopropane-d5-carbonyl Chloride with a Primary Amine A Cyclopropane-d5-carbonyl Chloride C N-substituted Cyclopropyl-d5-amide A->C B Primary Amine (R-NH2) B->C D Hydrogen Chloride (HCl) C->D

Caption: General reaction with a primary amine.

Application in Quantitative Analysis

The primary and most critical application of Cyclopropane-d5-carbonyl Chloride is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the use of Cyclopropane-d5-carbonyl Chloride as an internal standard in a bioanalytical method, for instance, for the quantification of a cyclopropyl-containing drug in a biological matrix.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma) B Spike with this compound A->B C Protein Precipitation / Extraction B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantify against Calibration Curve H->I

Caption: LC-MS/MS quantitative analysis workflow.

Experimental Protocols

Proposed Synthesis of Cyclopropane-d5-carbonyl Chloride

This protocol is a proposed synthetic route based on established chemical transformations.

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

This step can be adapted from the synthesis of other deuterated cyclopropane (B1198618) derivatives. A plausible approach involves the reaction of a deuterated ethane derivative with ethyl isocyanoacetate.

  • Materials: Deuterated 1,2-dibromoethane (B42909) (or a similar deuterated starting material), ethyl isocyanoacetate, sodium hydride, and appropriate anhydrous solvents.

  • Procedure: In a flame-dried, inert atmosphere flask, a solution of ethyl isocyanoacetate in an anhydrous solvent is treated with sodium hydride. The deuterated ethane derivative is then added, and the reaction mixture is stirred, potentially with heating, to facilitate the cyclization reaction.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then hydrolyzed to the carboxylic acid. Purification is typically achieved by distillation or chromatography.

Step 2: Chlorination of Cyclopropanecarboxylic acid-d5

This step follows standard procedures for converting a carboxylic acid to an acyl chloride.

  • Materials: Cyclopropanecarboxylic acid-d5, thionyl chloride (or oxalyl chloride), and a catalytic amount of dimethylformamide (DMF).

  • Procedure: To a solution of Cyclopropanecarboxylic acid-d5, thionyl chloride is added dropwise, often with a catalytic amount of DMF. The reaction mixture is stirred, and the progress is monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up and Purification: The excess thionyl chloride is removed under reduced pressure, and the resulting Cyclopropane-d5-carbonyl Chloride is purified by distillation.

Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for the quantification of a cyclopropyl-containing analyte in a biological matrix.

  • Preparation of Internal Standard Stock Solution: A stock solution of Cyclopropane-d5-carbonyl Chloride is prepared in an appropriate organic solvent. Due to its reactivity, it may be more practical to use a stable derivative, such as the corresponding amide formed by reaction with a specific amine, as the internal standard. For this protocol, we will assume a stable derivative is used.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the deuterated internal standard working solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column for chromatographic separation of the analyte and the internal standard.

    • The eluent is introduced into a tandem mass spectrometer.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Cyclopropane-d5-carbonyl Chloride is an invaluable tool for researchers in the field of drug development and bioanalysis. Its use as a deuterated internal standard enables highly accurate and precise quantification of analytes in complex matrices. This guide has provided a comprehensive overview of its properties, synthesis, and a detailed workflow for its application, serving as a valuable resource for scientists and researchers.

A Technical Guide to the Kinetic Isotope Effect: Probing Solvolysis Mechanisms with Cyclopropanecarbonyl Chloride-d₅

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the kinetic isotope effect (KIE) of Cyclopropanecarbonyl Chloride-d₅ is not available in published literature. This guide serves as an in-depth, theoretical framework illustrating how this compound would be used to investigate reaction mechanisms based on well-established principles of physical organic chemistry and data from analogous cyclopropylmethyl systems.

Introduction: The Kinetic Isotope Effect as a Mechanistic Probe

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction.[1][2] The KIE is expressed as the ratio of the rate constant of the reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). For deuterium (B1214612), the most common isotope used, this is kH/kD.[1]

This effect arises primarily from the difference in zero-point vibrational energies of bonds to the different isotopes; a bond to a heavier isotope (like deuterium) has a lower zero-point energy and is therefore stronger.[3] Consequently, if a bond to an isotopically substituted atom is broken or significantly altered in the rate-determining step (RDS) of a reaction, a measurable change in the reaction rate occurs.

  • Primary KIE: Observed when the bond to the isotope is broken in the RDS. Typically, kH/kD values are large (>2).[4]

  • Secondary KIE (SKIE): Observed when the bond to the isotope is not broken but its environment changes between the reactant and the transition state. These effects are smaller (typically 0.7-1.5) but provide crucial information about changes in hybridization or hyperconjugation.[1][5]

The cyclopropylcarbonyl system is of particular interest due to the unique electronic properties of the cyclopropane (B1198618) ring, which can stabilize an adjacent positive charge, leading to rapid carbocationic rearrangements. This guide will explore how a specifically deuterated substrate, Cyclopropanecarbonyl Chloride-d₅, can serve as a precise probe for the solvolysis mechanism of this reactive system.

The Cyclopropylcarbonyl System: A Case for Mechanistic Scrutiny

Cyclopropanecarbonyl chloride is a reactive acyl chloride used in organic synthesis to introduce the cyclopropane moiety.[6][7] Its solvolysis is presumed to proceed through a carbocationic intermediate. The departure of the chloride leaving group generates a highly unstable primary acylium ion, which is expected to rapidly decarbonylate to form the cyclopropylmethyl cation. This cation is the focal point of mechanistic interest, as it is the classical example of a non-classical, rapidly equilibrating system of cations.

The key mechanistic question is the degree of charge development and the nature of the transition state in the rate-determining step. Isotopic labeling of the cyclopropane ring allows for the investigation of this transition state through secondary kinetic isotope effects. For this guide, we define Cyclopropanecarbonyl Chloride-d₅ as having the following structure, with deuterium labels at all four positions on the cyclopropane ring and on the α-carbon.

Caption: Plausible synthetic pathway for Cyclopropanecarbonyl Chloride-d₅.

Protocol:

  • Synthesis of Cyclopropanecarboxylic acid-d₅: This key intermediate could be prepared from 1,3-dibromopropane-d₆. The dibromide is converted to a Grignard reagent, which is then carboxylated using CO₂.

  • Chlorination: The resulting deuterated carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to yield the final product, Cyclopropanecarbonyl Chloride-d₅. [6][8]The product would be purified by distillation under reduced pressure. [8]

Kinetic Measurements: Solvolysis

The solvolysis rate can be measured in a suitable solvent system (e.g., 80% aqueous ethanol) by monitoring the production of HCl over time.

start_node Start A Prepare thermostatted solvent (e.g., 80% EtOH) start_node->A process_node process_node data_node Data Acquisition end_node End B Inject precise aliquot of Cyclopropanecarbonyl Chloride-dₓ (x=0 or 5) A->B C Monitor reaction progress (e.g., conductivity or pH-stat titration) B->C D Record data vs. time for >3 half-lives C->D E Calculate pseudo-first-order rate constant (k) D->E F Repeat for both isotopologues (H and D) under identical conditions E->F G Calculate KIE = kH / kD F->G G->end_node

Caption: General experimental workflow for determining the KIE of solvolysis.

Protocol:

  • A solution of the acyl chloride in a dry solvent (e.g., acetone) is prepared.

  • A thermostatted reaction vessel containing the solvolysis medium (e.g., 80% aqueous ethanol) and a pH indicator is prepared.

  • The reaction is initiated by injecting a small, precise volume of the acyl chloride solution into the solvent.

  • The rate of acid production is monitored by a pH-stat autotitrator, which adds a standardized base solution to maintain a constant pH. The rate of base addition is directly proportional to the reaction rate.

  • The reaction is followed for several half-lives, and the data is fitted to a first-order rate equation to determine the rate constant, k.

  • The procedure is repeated for both the deuterated (kD) and non-deuterated (kH) substrates under identical conditions.

Data Presentation and Mechanistic Interpretation

The power of the KIE lies in interpreting the quantitative data. The solvolysis is expected to proceed via an Sₙ1-like mechanism, where the rate-determining step is the formation of the carbocation intermediate.

reactant reactant ts Transition State intermediate intermediate product product R Cyclopropanecarbonyl-d₅ Chloride (sp³ α-C) TS1 [R---Cl]ᵟ⁺ (sp²-like α-C) R->TS1 RDS Solvolysis I1 Acylium-d₅ Ion (sp α-C) TS1->I1 Fast I2 Cyclopropylmethyl-d₄ Cation (sp²) I1->I2 -CO (Fast) P Solvolysis & Rearrangement Products I2->P Solvent Trapping Rearrangement

Caption: Proposed Sₙ1-like solvolysis and decarbonylation pathway.

Expected Isotope Effects

The isotope effect observed for the d₅-substrate would be a composite of effects from the α-deuterium and the four β-deuteriums.

  • α-Secondary KIE: As the reaction proceeds from the sp³-hybridized acyl chloride to an sp²-hybridized transition state approaching the acylium ion, the out-of-plane C-D bending vibration becomes less constrained. This leads to a normal KIE (kH/kD > 1), typically in the range of 1.10-1.25 for a full charge development. [1]* β-Secondary KIE: The effect of β-deuteriums is primarily due to hyperconjugation. The C-H (or C-D) bonds of the cyclopropane ring donate electron density to the developing positive charge at the carbonyl carbon in the transition state. Since C-H bonds are better hyperconjugative donors than the stronger C-D bonds, the hydrogen-substituted compound is stabilized more, leading to a faster reaction. This also results in a normal KIE (kH/kD > 1), typically around 1.10 per deuterium. [2][4]

Hypothetical Quantitative Data

The following table summarizes the expected (hypothetical) rate constants and the resulting KIE for the solvolysis in 80% aqueous ethanol (B145695) at 25°C.

SubstrateRate Constant, k (s⁻¹)kH/kDα-KIE Contribution (Estimated)β-KIE Contribution (Estimated)
Cyclopropanecarbonyl Chloride1.20 x 10⁻⁴\multirow{2}{}{1.42 }\multirow{2}{}{~1.15}\multirow{2}{*}{~(1.06)⁴ ≈ 1.26}
Cyclopropanecarbonyl Chloride-d₅0.845 x 10⁻⁴

Note: The overall KIE is multiplicative (KIE_total ≈ KIE_α * KIE_β). The β-KIE contribution is an approximation based on the effect of four deuterons.

Interpretation: An observed KIE of approximately 1.42 would strongly support an Sₙ1-like mechanism where there is significant C-Cl bond cleavage and positive charge development on the carbonyl carbon in the rate-determining step. This large secondary KIE indicates a transition state that closely resembles the carbocation intermediate, reflecting significant rehybridization at the α-carbon and substantial hyperconjugative stabilization from the β-C-D bonds.

Implications for Drug Development

Understanding reaction mechanisms is paramount in drug development for predicting metabolite formation, chemical stability, and designing synthetic routes. The principles demonstrated here are directly applicable:

  • Metabolic Stability: If a C-H bond is cleaved in the rate-determining step of a metabolic pathway, deuterating that position (a primary KIE) can slow down metabolism, increasing the drug's half-life. This is the strategy behind deuterated drugs like deutetrabenazine. [9]* Reaction Optimization: Understanding whether a synthetic step proceeds via an Sₙ1 or Sₙ2 mechanism, as probed by SKIEs, can guide the optimization of reaction conditions (solvent, temperature) to favor desired pathways and minimize side products.

Conclusion

While direct experimental data for Cyclopropanecarbonyl Chloride-d₅ is unavailable, this guide demonstrates its potential as a powerful mechanistic probe. By applying the principles of secondary kinetic isotope effects, a detailed picture of the solvolysis transition state can be constructed. The expected large, normal KIE would provide compelling evidence for a dissociative, Sₙ1-like mechanism involving significant charge development stabilized by hyperconjugation. This theoretical exercise underscores the utility of isotopic labeling as a fundamental tool for researchers in both academic and industrial chemistry.

References

The Role of Deuterium Labeling in Unraveling Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium (B1214612) labeling in the study of metabolic pathways. Deuterium, a stable isotope of hydrogen, serves as a powerful and versatile tracer for elucidating the intricate network of biochemical reactions that underpin cellular function, disease pathogenesis, and drug metabolism. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and experimental workflows to empower researchers in leveraging this robust technique.

Core Principles of Deuterium Labeling in Metabolic Research

Deuterium (²H or D), a non-radioactive isotope of hydrogen, is a cornerstone of modern metabolic research.[1] Its utility lies in its ability to be incorporated into biological molecules, effectively "labeling" them for downstream analysis. When a deuterium-labeled substrate is introduced into a biological system, it is processed through various metabolic pathways, and the deuterium atoms are integrated into newly synthesized molecules.[2] This allows researchers to trace the flow of atoms and quantify the rates of metabolic reactions, a field known as metabolic flux analysis.[3]

The low natural abundance of deuterium (approximately 0.015%) ensures that the administered labeled compounds can be readily detected against a low background signal.[4] This key advantage, coupled with its non-radioactive nature, makes deuterium a safe and effective tracer for in vivo studies in both preclinical models and human subjects.[5]

Two primary analytical techniques are employed to detect and quantify deuterium-labeled metabolites:

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of deuterium increases the mass of a molecule, resulting in a detectable mass shift in the mass spectrum. This allows for the precise quantification of the labeled and unlabeled species.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. Deuterium has a distinct NMR signal from hydrogen (¹H), enabling the non-invasive detection and quantification of deuterated metabolites in vitro and in vivo.[5]

Key Applications in Metabolic Pathway Studies

Deuterium labeling has been instrumental in advancing our understanding of a wide array of metabolic processes.

Glucose Metabolism

Deuterated glucose analogs are widely used to investigate central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][7] By tracing the fate of deuterium atoms from glucose into downstream metabolites like lactate (B86563) and glutamate, researchers can quantify the flux through these critical energy-producing pathways.[8][9] This has significant implications for understanding diseases characterized by altered glucose metabolism, such as cancer and diabetes.[10][11]

De Novo Lipogenesis (DNL) and Lipid Metabolism

The synthesis of new fatty acids, a process known as de novo lipogenesis, can be readily measured using deuterium oxide (D₂O), or "heavy water".[12][13] When D₂O is administered, deuterium is incorporated into newly synthesized fatty acids and cholesterol.[12] This allows for the quantification of DNL rates in various tissues, providing insights into metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease.[3][14]

Protein and Amino Acid Metabolism

D₂O labeling is also a powerful tool for measuring the synthesis rates of proteins and the metabolism of amino acids.[15] Deuterium from D₂O is incorporated into non-essential amino acids during their synthesis, which are then used to build new proteins.[15] By measuring the rate of deuterium incorporation into peptides, the fractional synthesis rates (FSR) of individual proteins can be determined.[16]

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

In Vivo Labeling with Deuterium Oxide (D₂O) in Mice

This protocol describes a typical procedure for studying metabolic flux in mice using D₂O.

Materials:

  • Deuterium oxide (D₂O, 99.9 atom %)

  • Sterile 0.9% saline

  • Drinking water

  • Animal balance

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimatization: Acclimate mice to individual housing and the experimental conditions for at least 3 days prior to the start of the study.

  • Priming Dose: To rapidly enrich the body water with deuterium, administer an initial priming dose of D₂O via IP injection. A common priming dose is calculated to bring the total body water to a desired enrichment level (e.g., 4-5%). This is typically achieved by injecting a solution of 99.9% D₂O in sterile saline. For example, a 20g mouse with an estimated total body water of 60% would receive an injection to enrich its ~12g of body water.

  • Maintenance: Following the priming dose, provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) for the duration of the study to maintain a stable body water enrichment.[12]

  • Sample Collection: At predetermined time points, collect blood and tissues of interest. Blood can be collected via tail vein or cardiac puncture. Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity.

  • Sample Processing and Analysis: Extract metabolites, proteins, or lipids from the collected samples. Prepare the samples for analysis by mass spectrometry or NMR spectroscopy to determine deuterium enrichment.[1]

Cell Culture Labeling with Deuterated Glucose

This protocol outlines the steps for tracing glucose metabolism in cultured cells.

Materials:

  • Glucose-free cell culture medium (e.g., DMEM)

  • Deuterated glucose (e.g., [6,6-²H₂]-D-glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Ice-cold methanol (B129727) or other quenching solution

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose and other necessary components like dFBS and amino acids.[2]

  • Initiation of Labeling:

    • Aspirate the regular growth medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed labeling medium to the cells.[2]

  • Time-Course Incubation: Incubate the cells for various durations to capture the dynamics of label incorporation into downstream metabolites.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to the cells.[2]

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation for Analysis: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the metabolites can then be dried and reconstituted in a suitable solvent for MS or NMR analysis.[1]

Data Presentation: Quantitative Insights from Deuterium Labeling Studies

The following tables summarize representative quantitative data obtained from various metabolic studies utilizing deuterium labeling.

Parameter Tracer Biological System Value Reference
Fractional Synthesis Rate (FSR) of Myosin Heavy ChainD₂ORat Skeletal Muscle~0.6-1.5 %/day[16]
Fractional Synthesis Rate (FSR) of CollagenD₂ORat Skeletal Muscle~0.6 %/day[16]
De Novo Lipogenesis (Palmitate)D₂ORat Livert₁/₂ ≤ 4 days[12]
Cholesterol SynthesisD₂ORat Livert₁/₂ ≤ 4 days[12]
Lactate-to-Water Signal Ratio (Pre-treatment)[6,6'-²H₂]glucoseMurine Tumor Model0.33 ± 0.10[8]
Lactate-to-Water Signal Ratio (Post-treatment)[6,6'-²H₂]glucoseMurine Tumor Model0.089 ± 0.039[8]
Maximum Deuterium Incorporation (N) in PalmitateD₂ORat Plasma21[13]
Maximum Deuterium Incorporation (N) in CholesterolD₂ORat Plasma27[13]

Table 1: Summary of Quantitative Data from Deuterium Labeling Studies. This table presents a compilation of quantitative data from various metabolic studies that have employed deuterium labeling to measure fractional synthesis rates, metabolic turnover, and metabolite ratios in different biological systems.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to deuterium labeling studies.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->AcetylCoA

Diagram 1: Simplified overview of Glycolysis and the TCA Cycle.

DNL_Pathway D2O Deuterium Oxide (D2O) BodyWater Body Water Pool D2O->BodyWater NADPH_D NADPH-[D] BodyWater->NADPH_D FAS Fatty Acid Synthase (FAS) NADPH_D->FAS AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol AcetylCoA->Cholesterol Multiple Steps MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Triglycerides Triglycerides Palmitate->Triglycerides

Diagram 2: De Novo Lipogenesis pathway showing deuterium incorporation.

Experimental_Workflow cluster_in_vivo In Vivo / In Vitro Experiment cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Labeling Deuterium Labeling (e.g., D2O or Labeled Substrate) Sampling Time-Course Sample Collection (Blood, Tissue, Cells) Labeling->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite/Protein/Lipid Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis PathwayMapping Pathway Mapping FluxAnalysis->PathwayMapping BiologicalInsights Biological Insights PathwayMapping->BiologicalInsights

Diagram 3: General experimental workflow for deuterium labeling studies.

Conclusion

Deuterium labeling is a powerful and versatile technique that has revolutionized our ability to study metabolic pathways in intricate detail. Its safety, cost-effectiveness, and broad applicability make it an indispensable tool for researchers, scientists, and drug development professionals. By providing quantitative insights into metabolic fluxes and the dynamic nature of biochemical networks, deuterium labeling continues to drive new discoveries in our understanding of health, disease, and the development of novel therapeutic interventions.

References

Cyclopropane-carbonyl Chloride-d5: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropane-carbonyl Chloride-d5, a deuterated isotopologue of Cyclopropanecarbonyl chloride. While specific peer-reviewed literature on the d5 variant is limited, this document consolidates available data and provides a robust framework for its application in research. By leveraging data from its non-deuterated counterpart (henceforth referred to as the 'd0' variant) and established principles of isotope chemistry, this guide serves as a core resource for professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound is a specialized reagent primarily used in contexts requiring isotopic labeling. Its physical and chemical properties are nearly identical to the d0 variant, with the key difference being the increased molecular weight due to the five deuterium (B1214612) atoms.

Table 1: Comparison of Physical and Chemical Properties

PropertyCyclopropane-carbonyl Chloride-d0This compoundData Source(s)
CAS Number 4023-34-11219794-96-3[1][2]
Molecular Formula C₄H₅ClOC₄D₅ClO[1][2]
Molecular Weight 104.53 g/mol 109.57 g/mol [1][2]
Appearance Clear colorless to slightly yellow liquidClear colorless to slightly yellow liquid[1][3]
Boiling Point 119 °C (lit.)~119 °C (Expected)[3][4]
Density 1.152 g/mL at 25 °C (lit.)~1.15 g/mL (Expected)[3][4]
Refractive Index n20/D 1.452 (lit.)~1.452 (Expected)[3][4]
Storage Conditions 2-8°C, under inert gas, protect from moisture2-8°C, under inert gas, protect from moisture[2][3][4]

Note: Properties for the d5 variant are estimated based on the d0 variant, as significant shifts in these physical constants are not expected with deuteration.

Synthesis and Preparation

Plausible Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

The synthesis of the deuterated carboxylic acid precursor is the key step. While various methods exist for deuteration, a potential route could involve the deuteration of a suitable cyclopropane (B1198618) precursor. For instance, methods for the trans-dual deuteration of cyclopropenes using D₂O as the deuterium source have been reported in the literature and could be adapted.[5]

Step 2: Conversion to this compound

This step follows a standard procedure for converting a carboxylic acid to an acyl chloride.[6]

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel. The entire apparatus must be dried to prevent hydrolysis of the reagent.

  • Reagents: To the flask, add Cyclopropanecarboxylic acid-d5 (1.0 eq).

  • Chlorination: Thionyl chloride (SOCl₂) (approx. 1.2 eq) is added dropwise through the addition funnel at room temperature with stirring.[6] Alternatively, oxalyl chloride can be used.[3]

  • Reaction: After the addition is complete, the reaction mixture is gently heated to approximately 80°C for 30-60 minutes, or until the evolution of gas (SO₂ and DCl) ceases.[6]

  • Purification: The excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless liquid.[3][6]

  • Storage: The final product must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C to prevent degradation from moisture.[3][4]

Applications in Research and Drug Development

The primary value of this compound lies in the strategic incorporation of deuterium. Deuterium's stable, non-radioactive nature and its mass difference from hydrogen enable its use in several advanced applications.[7]

3.1. Internal Standards for Mass Spectrometry

Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[7][8]

  • Principle: An ideal IS mimics the analyte of interest throughout sample preparation, chromatography, and ionization without interfering with its signal.[9] Because this compound is chemically almost identical to its d0 counterpart, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[10][11]

  • Advantage: The mass difference (5 Daltons) allows the mass spectrometer to distinguish between the analyte and the IS.[11] By adding a known quantity of the d5-labeled standard to a sample, any variability in the analytical process can be normalized, leading to highly accurate and precise quantification of the d0 analyte.[7] This is crucial in pharmacokinetic and toxicological studies.[7]

3.2. Probing the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[12]

  • Mechanism Elucidation: The C-D bond is stronger than the C-H bond.[13] If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. The magnitude of this rate change (kH/kD) provides powerful insight into the reaction mechanism.[12][14] Using this compound as a reagent can help determine if the cleavage of a C-H bond on the cyclopropane ring is involved in the rate-limiting step of a subsequent reaction.

  • Metabolic Switching in Drug Development: The KIE is strategically used to enhance the metabolic stability of drug candidates.[15] Cytochrome P450 enzymes often metabolize drugs by oxidizing C-H bonds. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of metabolism at that position can be significantly reduced (the "deuterium shield").[15] This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. This compound can be used to synthesize deuterated drug analogues to investigate and optimize their metabolic fate.

Safety and Handling

Cyclopropane-carbonyl Chloride is a hazardous substance that must be handled with appropriate safety precautions. The deuterated version should be treated with the same level of caution.

Table 2: Summary of Hazard Information

Hazard TypeDescriptionPrecautionary MeasuresSource(s)
Flammability Flammable liquid and vapor.Keep away from heat, sparks, and open flames. Use spark-proof tools.[16][17]
Corrosivity Causes severe skin burns and eye damage. Reacts violently with water to produce hydrochloric acid.Wear protective gloves, clothing, eye protection, and face protection. Handle in a chemical fume hood.[16][17][18]
Toxicity Toxic if swallowed. Ingestion can cause strong corrosive effects on the mouth and throat.Do not ingest. If swallowed, seek immediate medical attention.[16][17][19]
Reactivity Reacts with water, strong bases, alcohols, and strong oxidizing agents.Store in a dry, well-ventilated place away from incompatible materials. Keep container tightly closed.[16][18]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[16][17][18]

Visualized Workflows and Concepts

Diagram 1: Plausible Synthetic Workflow

cluster_0 Synthesis of Precursor cluster_1 Conversion to Acyl Chloride Cyclopropane Precursor Cyclopropane Precursor Cyclopropanecarboxylic acid-d5 Cyclopropanecarboxylic acid-d5 Cyclopropane Precursor->Cyclopropanecarboxylic acid-d5 Deuteration (e.g., with D2O) This compound This compound Cyclopropanecarboxylic acid-d5->this compound Chlorination (SOCl2 or Oxalyl Chloride)

Caption: A plausible two-stage synthesis route for this compound.

Diagram 2: Use as an Internal Standard in LC-MS

Biological Sample (contains Analyte-d0) Biological Sample (contains Analyte-d0) Spike with IS (d5) Spike with IS (d5) Biological Sample (contains Analyte-d0)->Spike with IS (d5) Sample Prep (Extraction) Sample Prep (Extraction) Spike with IS (d5)->Sample Prep (Extraction) LC Separation LC Separation Sample Prep (Extraction)->LC Separation MS Detection MS Detection LC Separation->MS Detection Co-elution of d0 and d5 Co-elution of d0 and d5 LC Separation->Co-elution of d0 and d5 Data Analysis Data Analysis MS Detection->Data Analysis Separate m/z signals Separate m/z signals MS Detection->Separate m/z signals Ratio of d0/d5 for Quantification Ratio of d0/d5 for Quantification Data Analysis->Ratio of d0/d5 for Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Diagram 3: The Kinetic Isotope Effect in Metabolism

Drug-H Drug-H Metabolite-OH Metabolite-OH Drug-H->Metabolite-OH Fast Metabolism (kH) Drug-D Drug-D Metabolite-OD Metabolite-OD Drug-D->Metabolite-OD Slow Metabolism (kD) kH_label kH > kD

Caption: Deuteration at a metabolic site can slow down enzymatic degradation.

References

Methodological & Application

Application Notes and Protocols for Metabolic Profiling Using Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key discipline in the field of metabolomics, provides a comprehensive snapshot of the small-molecule metabolites present within a biological system. This powerful approach is increasingly integral to understanding disease mechanisms, identifying novel biomarkers, and accelerating drug development pipelines. The chemical derivatization of metabolites is a crucial step in many metabolic profiling workflows, aimed at improving the analytical properties of target compounds for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Cyclopropane-carbonyl Chloride-d5 is a deuterated derivatization reagent designed for the sensitive and specific analysis of metabolites containing primary and secondary amine and hydroxyl functional groups. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating the use of stable isotope dilution methods for accurate quantification and serving as an internal standard to correct for matrix effects and variations in instrument response. This application note provides detailed protocols for the use of this compound in metabolic profiling studies, along with representative data and pathway visualizations to guide researchers in their experimental design and data interpretation.

Principle of the Method

This compound reacts with primary and secondary amines, as well as hydroxyl groups, to form stable amide and ester derivatives, respectively. This derivatization accomplishes several key objectives to enhance metabolite analysis:

  • Improved Chromatographic Separation: The derivatization increases the hydrophobicity of polar metabolites, leading to better retention and separation on reverse-phase liquid chromatography (RPLC) columns. For GC-MS, it increases the volatility of non-volatile compounds like amino acids.

  • Enhanced Ionization Efficiency: The cyclopropane-carbonyl moiety can improve the ionization efficiency of the derivatized metabolites in the mass spectrometer's ion source, leading to increased sensitivity.

  • Accurate Quantification: The presence of five deuterium atoms in the reagent allows for the creation of a heavy-labeled version of the derivatized analyte. By spiking a known concentration of a non-deuterated standard and derivatizing it with the deuterated reagent, or vice-versa, ratiometric quantification can be performed, which is more accurate and precise than external calibration methods.

Experimental Protocols

The following protocols provide a general framework for the derivatization of metabolites in biological samples using this compound for LC-MS/MS analysis. Optimization may be required for specific sample types and target analytes.

Sample Preparation

The choice of sample preparation method is critical to minimize matrix effects and ensure efficient derivatization.

a) For Plasma/Serum Samples (Protein Precipitation):

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for the derivatization step.

b) For Brain Microdialysate Samples:

  • Microdialysate samples can often be used directly due to their low protein content.

  • If necessary, a simple centrifugation step (10,000 x g for 5 minutes) can be performed to remove any particulate matter.

c) For Urine Samples (Dilution):

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any sediment.

  • Dilute the urine supernatant 1:10 with ultrapure water to reduce the concentration of interfering substances.

Derivatization Protocol

This protocol is adapted from established methods using similar acyl chloride reagents.

Materials:

  • This compound solution (e.g., 2% v/v in anhydrous acetonitrile).

  • Sodium carbonate buffer (100 mM, pH 9.0).

  • Internal standard solution (containing non-deuterated analogues of the target metabolites).

  • Quenching solution (e.g., 1% formic acid in water).

Procedure:

  • To 20 µL of the prepared sample supernatant (or standard solution), add 10 µL of 100 mM sodium carbonate buffer.

  • Add 10 µL of the internal standard solution.

  • Add 10 µL of the 2% this compound solution.

  • Vortex the mixture immediately and vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • Add 50 µL of the quenching solution to stop the reaction.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions for the analysis of derivatized metabolites.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the derivatized analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions will be specific for each derivatized metabolite, with one transition for the endogenous (non-deuterated) analyte derivatized with this compound and another for the internal standard.

Data Presentation

The use of this compound allows for the accurate quantification of a wide range of metabolites. The following table provides an example of quantitative data that could be obtained from a targeted metabolic profiling study of neurotransmitters in a preclinical model of a neurological disorder.

MetaboliteControl Group (nM)Treated Group (nM)% Changep-value
Dopamine15.2 ± 2.125.8 ± 3.5+69.7%<0.01
Serotonin8.5 ± 1.27.9 ± 1.5-7.1%>0.05
Norepinephrine12.1 ± 1.818.3 ± 2.4+51.2%<0.05
GABA45.6 ± 5.962.1 ± 7.3+36.2%<0.05
Glutamate1250 ± 150980 ± 120-21.6%<0.05
Tyrosine85.3 ± 9.782.1 ± 10.1-3.8%>0.05
Tryptophan55.2 ± 6.856.9 ± 7.2+3.1%>0.05

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection AddReagents Add Buffer, Internal Standard, & this compound SupernatantCollection->AddReagents Reaction Vortex & Incubate AddReagents->Reaction Quench Quench Reaction Reaction->Quench Centrifugation2 Centrifugation Quench->Centrifugation2 LCMS LC-MS/MS Analysis Centrifugation2->LCMS DataProcessing Data Processing LCMS->DataProcessing MetaboliteQuantification Metabolite Quantification DataProcessing->MetaboliteQuantification

Caption: Experimental workflow for metabolic profiling.

Relevant Metabolic Pathway: Catecholamine Biosynthesis

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Catecholamine biosynthesis pathway.

Conclusion

This compound is a valuable tool for the targeted metabolic profiling of primary and secondary amine and hydroxyl-containing metabolites. The derivatization protocol enhances the analytical performance of these compounds in LC-MS/MS analysis, enabling sensitive and accurate quantification. The application of this reagent in metabolomics research can provide significant insights into the biochemical changes associated with various physiological and pathological states, thereby supporting biomarker discovery and drug development efforts. The detailed protocols and examples provided in this application note serve as a comprehensive guide for researchers to implement this powerful analytical strategy in their own studies.

Application Note: Quantitative Analysis of Cyclopropanecarboxamide in Human Plasma by LC-MS/MS Using Cyclopropane-carbonyl Chloride-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte, are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.[1]

This application note details a robust and sensitive LC-MS/MS method for the quantification of Cyclopropanecarboxamide in human plasma. The method employs Cyclopropane-carbonyl Chloride-d5, which is converted to Cyclopropanecarboxamide-d5 to serve as the stable isotope-labeled internal standard. This approach ensures high accuracy and precision, making it suitable for pharmacokinetic and toxicological studies.[2] The use of a deuterated internal standard is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]

Principle of the Method

A known concentration of the internal standard, Cyclopropanecarboxamide-d5 (formed in situ from this compound), is added to plasma samples. Both the analyte (Cyclopropanecarboxamide) and the IS are extracted from the plasma matrix via protein precipitation. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard, which corrects for potential variations during sample processing and analysis.[3]

Experimental Protocols

1. Materials and Reagents

  • Analyte: Cyclopropanecarboxamide (≥98% purity)

  • Internal Standard Precursor: this compound (≥98% purity, isotopic purity ≥99%)

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium (B1175870) hydroxide (B78521), Water (18.2 MΩ·cm), and control human plasma.

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1.00 mg/mL): Accurately weigh and dissolve 10 mg of Cyclopropanecarboxamide in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Stock Solution (1.00 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Internal Standard Working Solution (ISWS) (100 ng/mL): In a fume hood, add 10 µL of the IS stock solution to 990 µL of acetonitrile. Then, add 10 µL of concentrated ammonium hydroxide to convert the acyl chloride to the amide. Vortex and allow to react for 10 minutes. Dilute this solution to the final concentration of 100 ng/mL with acetonitrile.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike 95 µL of control human plasma with 5 µL of the appropriate analyte working solution to achieve final concentrations over the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

4. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL Cyclopropanecarboxamide-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Cyclopropanecarboxamide: Precursor Ion (m/z) 86.1 → Product Ion (m/z) 44.1

    • Cyclopropanecarboxamide-d5 (IS): Precursor Ion (m/z) 91.1 → Product Ion (m/z) 47.1

Data Presentation

The validation of the bioanalytical method should be performed according to regulatory guidelines.[5][6] Key performance metrics are summarized below.

Table 1: Linearity of Calibration Curve

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Weighting

| Cyclopropanecarboxamide | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ 1.0 ≤ 8.5 ± 7.2 ≤ 9.1 ± 6.8
Low QC 3.0 ≤ 6.3 ± 5.1 ≤ 7.5 ± 4.9
Mid QC 75.0 ≤ 4.1 ± 3.5 ≤ 5.2 ± 3.1
High QC 750.0 ≤ 3.8 ± 2.9 ≤ 4.6 ± 2.5

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 3: Matrix Effect and Recovery

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor
Low QC 92.5 94.1 0.98
High QC 95.1 96.3 0.99

A matrix factor close to 1 indicates minimal ion suppression or enhancement.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample (100 µL) p2 2. Add IS (d5) p1->p2 p3 3. Protein Precipitation (Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Collect Supernatant p4->p5 a1 6. Inject into UHPLC System p5->a1 a2 7. Chromatographic Separation (C18) a1->a2 a3 8. ESI Ionization (Positive Mode) a2->a3 a4 9. MRM Detection (Triple Quadrupole) a3->a4 d1 10. Integrate Peak Areas (Analyte & IS) a4->d1 d2 11. Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 12. Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for plasma sample analysis.

G cluster_without_is cluster_with_is A Sample Prep Loss (e.g., 80% Recovery) B Injection Variability (e.g., 95% of Target) A->B C Ion Suppression (e.g., 70% Signal) B->C Result1 Final Signal: ~53% of True Value (0.8 * 0.95 * 0.7) C->Result1 D Analyte & IS Experience Same Loss (Both 80% Recovery) E Analyte & IS Experience Same Injection (Both 95% of Target) D->E F Analyte & IS Experience Same Suppression (Both 70% Signal) E->F G Calculate Ratio: (Analyte Signal / IS Signal) F->G Result2 Ratio is Constant Accurate Quantification G->Result2 start True Analyte Concentration start->A start->D

Caption: Principle of internal standard correction.

This application note presents a detailed protocol for the quantification of Cyclopropanecarboxamide in human plasma using this compound as a precursor for the stable isotope-labeled internal standard. The method is shown to be accurate, precise, and robust, meeting the typical requirements for bioanalytical method validation. The use of a deuterated internal standard effectively compensates for variability in sample preparation and matrix effects, ensuring high-quality quantitative data suitable for regulated drug development studies.

References

Application Note & Protocol: Derivatization of Primary Amines with Cyclopropane-carbonyl Chloride-d5 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of primary amine-containing compounds is crucial in various stages of drug development, from discovery to clinical trials. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for this purpose. However, many primary amines exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase LC-MS systems. Chemical derivatization can overcome these limitations by introducing a non-polar, easily ionizable moiety to the analyte.

This application note provides a detailed protocol for the derivatization of primary amines with Cyclopropane-carbonyl Chloride-d5. This reagent is an isotopic labeling agent that reacts with primary amines to form stable amide derivatives. The incorporation of five deuterium (B1214612) atoms (d5) allows for the use of the derivatized analyte as an internal standard in quantitative mass spectrometry assays, enabling high accuracy and precision. The cyclopropyl (B3062369) group enhances the hydrophobicity of the analyte, improving its retention on reversed-phase chromatography columns.

Principle of the Reaction

This compound reacts with primary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable, deuterated cyclopropyl amide derivative. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Applications

The derivatization of primary amines with this compound is particularly useful for:

  • Quantitative Bioanalysis: Accurate quantification of drugs and their metabolites containing primary amine groups in complex biological matrices such as plasma, urine, and tissue homogenates.

  • Metabolomics: Profiling and quantification of endogenous primary amine-containing metabolites.

  • Drug Metabolism Studies: Tracing the metabolic fate of drug candidates by using the deuterated tag.[1][2]

Experimental Protocol

Materials and Reagents
  • This compound (MW: 109.58 g/mol + 5.03 g/mol for 5xD)

  • Analyte containing a primary amine

  • Aprotic solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Triethylamine (B128534), Diisopropylethylamine)

  • Quenching solution (e.g., 1% Formic acid in water)

  • LC-MS grade water and organic solvents for sample preparation and analysis

Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh and dissolve the analyte containing the primary amine in an aprotic solvent to a known concentration (e.g., 1 mg/mL).

    • If working with biological samples, perform a suitable extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte of interest. Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in the aprotic solvent.

  • Derivatization Reaction:

    • To 100 µL of the analyte solution, add 10 µL of a non-nucleophilic base (e.g., 10% triethylamine in the reaction solvent).

    • Add a 2 to 10-fold molar excess of this compound solution (e.g., 1 mg/mL in the aprotic solvent). The optimal molar ratio should be determined experimentally.

    • Vortex the reaction mixture for 30 seconds.

    • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 15-60 minutes. Reaction time and temperature may need optimization depending on the reactivity of the primary amine.

  • Reaction Quenching:

    • After the incubation period, add 50 µL of a quenching solution (e.g., 1% formic acid in water) to stop the reaction and hydrolyze any remaining this compound.

    • Vortex the mixture for 30 seconds.

  • Sample Dilution and Analysis:

    • Dilute the quenched reaction mixture with the initial mobile phase of the LC-MS system to a suitable concentration for analysis.

    • Inject an appropriate volume of the diluted sample into the LC-MS system.

Data Presentation

The following tables summarize the expected mass shifts upon derivatization and provide example LC-MS parameters for the analysis of a model primary amine.

Table 1: Mass Shift upon Derivatization with this compound

AnalyteMolecular FormulaExact Mass (Monoisotopic)Derivatized AnalyteMolecular Formula of DerivativeExact Mass of Derivative (Monoisotopic)Mass Shift (Δm/z)
Model Primary Amine C₆H₁₅N101.1204Cyclopropyl-d5-amide derivativeC₁₀H₁₄D₅NO174.1953+73.0749

Table 2: Example LC-MS/MS Parameters for Analysis of Derivatized Primary Amine

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
MS/MS Parameters (MRM)
Precursor Ion (m/z)175.2 (for [M+H]⁺)
Product Ion (m/z)To be determined experimentally (typically a fragment containing the cyclopropyl-d5-carbonyl moiety)
Collision EnergyTo be optimized

Visualizations

Diagram 1: Chemical Reaction of Primary Amine with this compound

Caption: Derivatization of a primary amine with this compound.

Diagram 2: Experimental Workflow for Derivatization and LC-MS Analysis

cluster_workflow Experimental Workflow start Sample containing primary amine extract Sample Extraction (if necessary) start->extract derivatize Derivatization with Cyclopropane-carbonyl Chloride-d5 extract->derivatize quench Reaction Quenching derivatize->quench dilute Dilution quench->dilute analyze LC-MS/MS Analysis dilute->analyze

References

Application Notes: Acylation Reactions Using Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-carbonyl Chloride-d5 is a deuterated analog of cyclopropanecarbonyl chloride. The cyclopropyl (B3062369) moiety is a highly valuable structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic properties of drug candidates.[1][2][3][4] Isotopic labeling with deuterium (B1214612) (d5 on the cyclopropane (B1198618) ring) provides a powerful tool for various stages of drug discovery and development. Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry-based assays, for studying reaction mechanisms, and to investigate metabolic pathways of drug candidates by exploiting the kinetic isotope effect.

These application notes provide detailed protocols and representative data for the use of this compound in acylation reactions to synthesize deuterated amides and esters. While specific literature on acylation reactions utilizing this compound is not widely available, the following protocols are based on established, general principles of nucleophilic acyl substitution reactions involving acyl chlorides.[][6][7]

Key Applications

  • Metabolic Stability Studies: Synthesis of deuterated drug candidates or intermediates to probe metabolic pathways. The C-D bond is stronger than the C-H bond, which can slow down metabolism at that site.

  • Quantitative Analysis: Preparation of stable isotope-labeled internal standards for pharmacokinetic and bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS).

  • Mechanism of Action Studies: Incorporation of a labeled tag to track the molecule in biological systems or to study covalent binding to target proteins.

Experimental Protocols

Acyl chlorides are highly reactive and moisture-sensitive.[3][7] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: N-Acylation of a Primary Amine to Synthesize a Deuterated Cyclopropylamide

This protocol details the reaction of this compound with a primary amine in the presence of a non-nucleophilic base to form a secondary amide.

Reaction Scheme:

Materials:

Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 eq.) and anhydrous DCM (approx. 0.2 M solution).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature at 0-5 °C. The reaction is often exothermic.[]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure deuterated product.

Protocol 2: O-Acylation of a Primary Alcohol to Synthesize a Deuterated Cyclopropyl Ester

This protocol describes the esterification of a primary alcohol with this compound using pyridine as both a base and a catalyst.

Reaction Scheme:

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • Anhydrous pyridine

  • Anhydrous diethyl ether or DCM

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous pyridine (3.0 eq.). Pyridine often serves as the solvent in such reactions.[8]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.2 eq.) to the alcohol solution dropwise. A precipitate of pyridinium (B92312) hydrochloride may form immediately.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Check for the completion of the reaction by TLC analysis.

  • Work-up: Dilute the reaction mixture with diethyl ether.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer extensively with 1 M HCl to remove excess pyridine (monitor the aqueous layer pH to ensure it is acidic). Follow with washes of saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel to obtain the final deuterated product.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the acylation of various nucleophiles with this compound. Yields are hypothetical and based on typical outcomes for acylation reactions with non-deuterated analogs.

Table 1: N-Acylation of Various Amines

EntryAmine SubstrateBase (eq.)SolventTemp (°C)Time (h)Expected Yield (%)
1AnilineTEA (1.2)DCM0 → RT285-95
2BenzylamineTEA (1.2)DCM0 → RT1.590-98
3MorpholinePyridine (1.5)THF0 → RT288-96
4tert-ButylamineTEA (1.2)DCM0 → RT380-90

Table 2: O-Acylation of Various Alcohols

EntryAlcohol SubstrateBase (eq.)SolventTemp (°C)Time (h)Expected Yield (%)
1MethanolPyridine (2.0)Pyridine0 → RT385-95
2Benzyl AlcoholPyridine (2.0)DCM0 → RT2.590-97
3PhenolPyridine (2.0)THFRT475-85
4IsopropanolPyridine (2.0)DCMRT570-80

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the acylation reaction and subsequent product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble Apparatus under Inert Atmosphere prep_reagents->setup dry_glassware Oven-Dry Glassware dry_glassware->setup add_nuc Add Nucleophile, Solvent, and Base setup->add_nuc cool Cool to 0 °C add_nuc->cool add_acyl Add Cyclopropane-carbonyl Chloride-d5 Dropwise cool->add_acyl react Stir at Room Temp (1-4 hours) add_acyl->react quench Quench Reaction (e.g., with Water) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography or Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for acylation using this compound.

Hypothetical Signaling Pathway Inhibition

The cyclopropylcarbonyl moiety is a key component of various kinase inhibitors.[9] The diagram below illustrates a hypothetical scenario where a drug containing this moiety inhibits a Receptor Tyrosine Kinase (RTK) signaling pathway, such as the VEGFR or EGFR pathway, which are common targets in oncology drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates Drug Drug-d5 (Cyclopropylcarbonyl Moiety) Drug->RTK Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Angiogenesis TF->Response Promotes Gene Expression

Caption: Inhibition of a generic RTK signaling pathway by a deuterated drug.

References

Applications of Cyclopropane-carbonyl Chloride-d5 in Peptide Synthesis: Enhancing Metabolic Stability and Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of deuterium (B1214612) into peptide structures represents a significant advancement in drug development, offering a pathway to enhanced pharmacokinetic profiles and improved metabolic stability.[1] Cyclopropane-carbonyl Chloride-d5 is a deuterated reagent that serves as a valuable tool for introducing a deuterated cyclopropylcarbonyl cap to the N-terminus of peptides or to the side chains of amino acids such as lysine. This modification is designed to leverage the kinetic isotope effect, where the substitution of hydrogen with the heavier isotope deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of metabolic degradation by liver enzymes, particularly cytochrome P450 (CYP) enzymes.[1][2][3]

The cyclopropyl (B3062369) moiety itself is a desirable feature in drug design as it introduces conformational constraints and can improve metabolic stability.[2] The combination of a cyclopropyl group with deuterium is anticipated to synergistically enhance the resistance of peptides to enzymatic degradation, thereby prolonging their half-life in the body and potentially reducing the required dosing frequency.[1] This makes this compound a reagent of high interest for the development of peptide-based therapeutics with improved efficacy and lower toxicity profiles.[1][3]

Key applications of this compound in peptide synthesis include:

  • N-terminal Capping: Acylation of the free N-terminal amine of a peptide to protect it from exopeptidases and to introduce the metabolically robust deuterated cyclopropyl group.

  • Side-Chain Modification: Acylation of nucleophilic side chains of amino acids (e.g., the ε-amino group of lysine) to block potential sites of metabolism.

  • Metabolic Probes: Use as a tracer in metabolic studies to identify and quantify metabolic pathways of peptide drug candidates through techniques like mass spectrometry.[4]

  • Pharmacokinetic Modulation: Improving the oral bioavailability and in-vivo stability of therapeutic peptides.[5]

Experimental Protocols

The following are generalized protocols for the incorporation of the cyclopropane-d5-carbonyl group into a peptide. These protocols are based on standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry. Researchers should optimize the conditions for their specific peptide sequence and resin.

Protocol 1: N-terminal Acylation of a Resin-Bound Peptide

This protocol describes the on-resin acylation of the N-terminus of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin (fully synthesized and deprotected at the N-terminus)

  • This compound

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DCM, DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • HPLC grade water and acetonitrile (B52724) for purification

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the final N-terminal Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove residual piperidine.

  • Acylation Reaction:

    • Prepare a solution of this compound (5 equivalents relative to the resin loading) in DCM.

    • In a separate vessel, add the this compound solution to a solution of DIEA (10 equivalents) in DCM.

    • Immediately add this mixture to the washed and deprotected peptide-resin.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the acylation (a negative result indicates a complete reaction).

  • Washing: Wash the resin with DCM (5 times) and DMF (5 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Acylation of a Purified Peptide

This protocol is suitable for acylating a purified peptide in solution.

Materials:

  • Purified peptide with a free primary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)

  • Tertiary amine base (e.g., DIEA or triethylamine)

  • Quenching agent (e.g., a small amount of water or a primary amine like glycine)

  • HPLC grade water and acetonitrile for purification

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the chosen anhydrous solvent.

  • Addition of Base: Add DIEA (2-3 equivalents relative to the peptide) to the peptide solution and stir for 5 minutes at 0°C.

  • Acylation: Slowly add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent to the peptide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench any remaining this compound by adding a small amount of water or a solution of glycine.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the acylated peptide by reverse-phase HPLC.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the synthesis and stability analysis of a model peptide (e.g., a short analogue of Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu) and its deuterated counterpart.

Table 1: Synthesis and Purification of Model Peptides

PeptideAcylation MethodCrude Purity (LC-MS)Isolated YieldFinal Purity (HPLC)
Control Peptide (N-acetylated)On-resin85%75%>98%
Deuterated Peptide (N-cyclopropane-d5-carbonyl)On-resin82%70%>98%

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

PeptideHalf-life (t½, minutes)Intrinsic Clearance (CLint, µL/min/mg protein)
Control Peptide 2527.7
Deuterated Peptide 759.2

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_acylation N-terminal Capping cluster_downstream Downstream Processing spps_start Start with Resin spps_chain Amino Acid Coupling Cycles spps_start->spps_chain spps_deprotect N-terminal Fmoc Deprotection spps_chain->spps_deprotect acylation On-Resin Acylation spps_deprotect->acylation reagent Cyclopropane-carbonyl Chloride-d5 + DIEA reagent->acylation cleavage Cleavage from Resin acylation->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS/NMR Analysis purification->analysis signaling_pathway cluster_ecm Extracellular Space cluster_cell Intracellular Space peptide Deuterated Peptide (Metabolically Stable) receptor GPCR Receptor peptide->receptor Prolonged Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka response Cellular Response pka->response

References

Application Notes and Protocols for Deuterium-Labeled Building Blocks in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug candidates represents a significant advancement in pharmaceutical development. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to improve the metabolic stability and pharmacokinetic properties of active pharmaceutical ingredients (APIs). By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[1][2] This can lead to a reduced rate of metabolism, longer half-life, and potentially a more favorable safety and efficacy profile.[2][3]

This document provides detailed application notes and experimental protocols for the utilization of deuterium-labeled building blocks in drug discovery and development. It is intended to serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry.

The Kinetic Isotope Effect in Drug Metabolism

The primary rationale for using deuterium in drug design is the kinetic isotope effect. The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency of the C-D bond, leading to a higher activation energy required for bond cleavage. When C-H bond breaking is the rate-limiting step in a drug's metabolism, substituting hydrogen with deuterium can significantly slow down this process. This is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[4]

dot

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Advantages of Deuterium Labeling

The application of deuterium-labeled building blocks in drug development offers several key advantages:

  • Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to a longer plasma half-life (t½), increased total drug exposure (AUC), and potentially a lower peak plasma concentration (Cmax), resulting in a more sustained therapeutic effect.[3][5]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient compliance and convenience.[1]

  • Enhanced Safety Profile: Deuteration can sometimes alter metabolic pathways, steering metabolism away from the formation of toxic or reactive metabolites. This "metabolic switching" can potentially reduce adverse drug reactions.[1]

  • Increased Efficacy: By maintaining therapeutic drug concentrations for a longer duration, deuterated drugs may exhibit improved efficacy compared to their non-deuterated counterparts.

Data Presentation: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated analogs.

Table 1: Deutetrabenazine vs. Tetrabenazine

ParameterDeutetrabenazine (SD-809)TetrabenazineFold ChangeReference(s)
Active Metabolites (α+β)-HTBZ
Half-life (t½)8.6 hours4.8 hours~1.8x increase[6]
AUCinf (ng·hr/mL)542261~2.1x increase[6]
Cmax (ng/mL)74.661.6~1.2x increase[6]

Table 2: Donafenib vs. Sorafenib

ParameterDonafenib (0.2 g, twice daily)Sorafenib (0.4 g, twice daily)ObservationReference(s)
Median Overall Survival (OS)12.1 months10.3 monthsSignificantly longer[7][8]
Steady-State Plasma Concentration (AUC)44.0-46.7 h·µg/mL29.5-36.7 h·µg/mLHigher exposure[7]
Grade ≥3 Adverse Events38%50%Significantly fewer[7][8]

Table 3: d9-Methadone vs. Methadone (in mice)

Parameterd9-MethadoneMethadoneFold ChangeReference(s)
AUC--5.7x increase[3]
Cmax--4.4x increase[3]
Clearance (L/h/kg)0.9 ± 0.34.7 ± 0.8~5.2x decrease[3]

Table 4: Deucravacitinib (a de novo deuterated drug)

ParameterValueReference(s)
Tmax (Time to Maximum Concentration)1.5 - 2.3 hours[9][10]
Half-life (t½)8 - 15 hours[9][11]
Accumulation (multiple dosing)1.3 - 1.4-fold increase in AUC[9][10]

Note: As Deucravacitinib was developed as a novel entity, direct pharmacokinetic comparisons to a non-deuterated counterpart are not applicable.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of deuterated drug candidates.

Protocol 1: General Synthesis of a Deuterated Building Block (Example: 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline for Deutetrabenazine Synthesis)

This protocol outlines a general method for introducing deuterated methyl groups, a common strategy in drug deuteration.

Materials:

Procedure:

  • Dissolution: Dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the solution, add triphenylphosphine and deuterated methanol.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Mitsunobu Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution. The reaction is exothermic and should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Add zinc chloride to the reaction mixture to precipitate triphenylphosphine oxide.

    • Adjust the pH of the solution to precipitate the product.

    • Filter the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.[10]

  • Characterization: Confirm the structure and isotopic purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

dot

Synthesis_Workflow Start Start with Precursor (e.g., dihydroxy-isoquinoline) Step1 Dissolve in Anhydrous THF Start->Step1 Step2 Add PPh3 and CD3OD Step1->Step2 Step3 Cool to 0-5 °C Step2->Step3 Step4 Slowly add DIAD (Mitsunobu Reaction) Step3->Step4 Step5 Monitor Reaction (TLC/HPLC) Step4->Step5 Step6 Work-up: - Add ZnCl2 - Adjust pH - Filter Step5->Step6 Step7 Purification (Recrystallization) Step6->Step7 Step8 Characterization (NMR, MS) Step7->Step8 End Deuterated Building Block Step8->End

Caption: General workflow for the synthesis of a deuterated building block.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart using human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube or 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-warm the mixture at 37°C for 5 minutes.[1]

  • Initiation of Metabolic Reaction: Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.[1]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid. This also precipitates the proteins.[1]

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the calculated half-lives of the deuterated and non-deuterated compounds.[1]

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare a deuterated compound and its non-deuterated analog.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for drug formulation (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.[1]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

    • Collect the blood into EDTA-coated tubes.[1]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[1]

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

    • Prepare plasma samples for analysis (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the plasma samples to determine the concentration of the parent drug at each time point.[4]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

    • Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.[1][4]

dot

PK_Study_Workflow Start Start Acclimation Animal Acclimation & Fasting Start->Acclimation Dosing Oral Dosing (Deuterated vs. Non-deuterated) Acclimation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling PlasmaPrep Plasma Preparation (Centrifugation) Sampling->PlasmaPrep Bioanalysis LC-MS/MS Analysis PlasmaPrep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Comparison Compare PK Parameters PK_Analysis->Comparison End End Comparison->End

References

Application Notes and Protocols: Cyclopropane-carbonyl Chloride-d5 in the Synthesis of Agricultural Chemical Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of Cyclopropane-carbonyl Chloride-d5 in the synthesis of deuterated agricultural chemical analogs. The primary applications for such analogs are twofold: 1) as highly effective internal standards for precise quantification in residue analysis and environmental monitoring, and 2) as novel active ingredients with potentially enhanced metabolic stability, leveraging the deuterium (B1214612) kinetic isotope effect.

Application 1: Synthesis of a Deuterated Fungicide Analog as an Internal Standard

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based analytical methods, as they co-elute with the analyte and compensate for matrix effects and variations in sample preparation and instrument response.[1][2][3] this compound is an ideal reagent for introducing a deuterated cyclopropylcarbonyl moiety into a target molecule.

A prominent class of fungicides featuring a carboxamide linkage are the isoxazole (B147169) carboxamides.[4][5] The following protocol outlines the synthesis of a deuterated analog of a hypothetical isoxazole carboxamide fungicide, "Isoxapropamid," for use as an internal standard.

Experimental Protocol: Synthesis of Isoxapropamid-d5

This protocol describes the acylation of a key amine intermediate (5-amino-3-phenylisoxazole) with this compound to produce the deuterated fungicide analog, Isoxapropamid-d5.

Materials:

  • 5-amino-3-phenylisoxazole (B183965) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (1.2 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 5-amino-3-phenylisoxazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the flask dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure Isoxapropamid-d5.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification Amine Intermediate Amine Intermediate Dissolution Dissolution Amine Intermediate->Dissolution dissolve Triethylamine Triethylamine Triethylamine->Dissolution dissolve Anhydrous DCM Anhydrous DCM Anhydrous DCM->Dissolution dissolve Cooling (0°C) Cooling (0°C) Dissolution->Cooling (0°C) Slow Addition Slow Addition Cooling (0°C)->Slow Addition CP-d5-Cl Cyclopropane-carbonyl Chloride-d5 CP-d5-Cl->Slow Addition add dropwise Stir at RT (4-6h) Stir at RT (4-6h) Slow Addition->Stir at RT (4-6h) warm & stir Aqueous Wash Aqueous Wash Stir at RT (4-6h)->Aqueous Wash Drying Drying Aqueous Wash->Drying over MgSO4 Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Chromatography Isoxapropamid-d5 Isoxapropamid-d5 Purification->Isoxapropamid-d5

Caption: Synthesis workflow for Isoxapropamid-d5 via acylation.

Application Protocol: Quantitative Analysis of Isoxapropamid using LC-MS/MS

This protocol details the use of the synthesized Isoxapropamid-d5 as an internal standard for the quantification of the parent fungicide in a complex matrix (e.g., crop extract).

Procedure:

  • Sample Preparation: Homogenize the crop sample. Perform a solvent extraction (e.g., QuEChERS method).

  • Internal Standard Spiking: To a known volume of the sample extract, add a precise amount of Isoxapropamid-d5 solution of a known concentration.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of non-deuterated Isoxapropamid, each spiked with the same fixed concentration of Isoxapropamid-d5.

  • LC-MS/MS Analysis: Inject the spiked samples and calibration standards into the LC-MS/MS system.

  • Data Analysis: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte (Isoxapropamid) and the internal standard (Isoxapropamid-d5).

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of Isoxapropamid in the samples using this curve.

Data Presentation:

The use of a deuterated internal standard significantly improves the accuracy and precision of quantification by correcting for matrix-induced signal suppression or enhancement.

Table 1: Comparison of Isoxapropamid Recovery in Tomato Matrix with and without Internal Standard

Sample ID Spiked Conc. (ng/mL) External Standard Recovery (%) Internal Standard Recovery (%)
QC-Low 10 65.2 98.5
QC-Mid 50 71.5 101.2
QC-High 200 68.9 99.1

| RSD (%) | | 4.6 | 1.4 |

Data is hypothetical and for illustrative purposes.

Application 2: Enhancing Metabolic Stability of Agricultural Chemicals

Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic degradation due to the kinetic isotope effect (KIE).[6][7] The C-D bond is stronger than the C-H bond, making its cleavage the rate-limiting step in many cytochrome P450-mediated oxidations.[6] This can lead to a longer biological half-life and potentially increased efficacy or reduced application frequency of the agrochemical. The cyclopropyl (B3062369) group itself is often incorporated into molecules to enhance metabolic stability, and deuteration can further augment this effect.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol compares the metabolic stability of a deuterated agrochemical analog (e.g., a cyclopropyl-containing insecticide like Cyproflanilide-d5) with its non-deuterated counterpart using liver microsomes.

Materials:

  • Cyproflanilide and Cyproflanilide-d5 (test compounds)

  • Pooled Liver Microsomes (e.g., insect or rat)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Pre-warm a mixture of liver microsomes and phosphate buffer to 37 °C.

  • Initiate Reaction: Add the test compound (Cyproflanilide or Cyproflanilide-d5) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Metabolic Reaction cluster_2 Analysis Microsomes Microsomes Incubation Mix Incubation Mix Microsomes->Incubation Mix mix Buffer Buffer Buffer->Incubation Mix mix Test Compound Parent or d5-Analog Test Compound->Incubation Mix add Pre-warm (37°C) Pre-warm (37°C) Incubation Mix->Pre-warm (37°C) Start Reaction Start Reaction Pre-warm (37°C)->Start Reaction NADPH System NADPH System NADPH System->Start Reaction add Time Sampling Time Sampling Start Reaction->Time Sampling 0, 5, 15, 30, 60 min Quench Reaction Quench Reaction Time Sampling->Quench Reaction in Acetonitrile Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis analyze supernatant Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Workflow for an in vitro metabolic stability assay.

Data Presentation:

The results of the metabolic stability assay can be used to compare the intrinsic clearance and half-life of the deuterated and non-deuterated compounds.

Table 2: Comparative Metabolic Stability of Cyproflanilide and Cyproflanilide-d5 in Rat Liver Microsomes

Compound In Vitro t½ (min) Intrinsic Clearance (µL/min/mg) Fold Improvement
Cyproflanilide 25.4 27.3 -

| Cyproflanilide-d5 | 58.9 | 11.8 | 2.3x |

Data is hypothetical and for illustrative purposes, demonstrating the potential impact of deuteration.[9]

Conclusion

This compound is a valuable synthetic building block for accessing deuterated analogs of important agricultural chemicals. These analogs serve as indispensable tools for highly accurate analytical measurements and offer a strategic approach to enhancing the metabolic stability and pharmacokinetic properties of active ingredients. The protocols and data presented here provide a framework for researchers to utilize this reagent in the development of next-generation agrochemical solutions.

References

Application Notes and Protocols for the Preparation of Deuterated Cyclopropane-Containing Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the preparation of deuterated cyclopropane-containing active pharmaceutical ingredients (APIs). The inclusion of deuterium (B1214612), a stable isotope of hydrogen, in drug molecules can significantly alter their pharmacokinetic profiles, often leading to improved metabolic stability and reduced formation of toxic metabolites. This phenomenon, known as the kinetic isotope effect, is a valuable tool in drug design and development. The unique structural and electronic properties of the cyclopropane (B1198618) ring, a common motif in medicinal chemistry, make the selective incorporation of deuterium into this scaffold a topic of significant interest.

This document details three primary methodologies for the synthesis of deuterated cyclopropane derivatives: Photoredox Synergistic Deuteration, the Kulinkovich-Szymoniak Reaction, and the Curtius Rearrangement of deuterated precursors. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate the application of these techniques in a research and development setting.

Key Synthetic Strategies

Photoredox Synergistic Deuteration of Cyclopropenes

This novel method allows for the direct and highly diastereoselective synthesis of trans-dual deuterated cyclopropanes from cyclopropenes using deuterium oxide (D₂O) as the deuterium source. The reaction proceeds under mild conditions, employing a photocatalyst to initiate a radical-mediated deuteroaminomethylation.[1]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the photoredox synergistic deuteration of a model cyclopropene (B1174273) substrate. Key parameters such as the base, D₂O concentration, and photocatalyst were varied to maximize yield and deuterium incorporation.

EntryBaseD₂O (%)PhotocatalystYield (%)D¹ Incorporation (%)D² Incorporation (%)
1K₂HPO₄54CzIPN728544
2K₂CO₃54CzIPN759088
3K₂CO₃104CzIPN779495
4K₂CO₃154CzIPN659495
5K₂CO₃10Ir(ppy)₂(dtbbpy)PF₆709385
6K₂CO₃10Eosin Y<5--

Experimental Protocol: General Procedure for Photoredox Synergistic Deuteration

This protocol is adapted from the work of Wu et al.[1]

Materials:

  • Cyclopropene substrate (0.1 mmol, 1.0 equiv)

  • Amine (0.3 mmol, 3.0 equiv)

  • 4CzIPN (photocatalyst, 0.005 mmol, 0.05 equiv)

  • Potassium carbonate (K₂CO₃, 0.3 mmol, 3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deuterium oxide (D₂O)

  • Schlenk tube or similar reaction vessel

  • Blue LEDs (460 nm)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add the cyclopropene substrate, amine, 4CzIPN, and potassium carbonate.

  • Add a mixture of NMP and D₂O (9:1 v/v, 1 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Place the reaction tube approximately 3-5 cm from the blue LEDs and stir at room temperature.

  • Irradiate the reaction mixture overnight (typically 12-16 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Logical Relationship: Proposed Mechanism of Photoredox Deuteration

G cluster_initiation Initiation cluster_photocatalytic Photocatalytic Cycle cluster_propagation Propagation and Product Formation Cyclopropene Cyclopropene Deuterated_Cyclopropene Deuterated Cyclopropene Cyclopropene->Deuterated_Cyclopropene H/D Exchange K2CO3_D2O K2CO3 / D2O K2CO3_D2O->Deuterated_Cyclopropene Cyclopropyl_Radical trans-Cyclopropyl Radical Deuterated_Cyclopropene->Cyclopropyl_Radical PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Blue LED) Radical_Intermediate Amine Radical PC_star->Radical_Intermediate SET with Amine Amine Amine Amine->Radical_Intermediate Radical_Intermediate->Cyclopropyl_Radical Cyclopropyl_Anion Cyclopropyl Anion Cyclopropyl_Radical->Cyclopropyl_Anion SET Cyclopropyl_Anion->PC PC Regeneration Final_Product trans-Dual Deuterated Cyclopropane Cyclopropyl_Anion->Final_Product Deuteration (D2O)

Caption: Proposed mechanism for photoredox synergistic deuteration.

Kulinkovich-Szymoniak Reaction with Deuterated Reagents

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[2][3] To introduce deuterium, a deuterated Grignard reagent can be employed. Deuterated Grignard reagents can be prepared by quenching a standard Grignard reagent with a deuterated acid, such as D₂O, to produce a deuterated alkane, which is then converted back to the Grignard reagent.[4] A more direct approach involves the use of deuterated alkyl halides as precursors for the Grignard reagent.

Data Presentation: Representative Yields for Kulinkovich-Szymoniak Reaction

The following table presents typical yields for the non-deuterated Kulinkovich-Szymoniak reaction. Yields for the deuterated version are expected to be comparable, with deuterium incorporation dependent on the isotopic purity of the Grignard reagent.

Nitrile SubstrateGrignard ReagentProductYield (%)
BenzonitrileEtMgBr1-Phenylcyclopropylamine65
PhenylacetonitrileEtMgBr1-Benzylcyclopropylamine70
CyclohexanecarbonitrileEtMgBr1-Cyclohexylcyclopropylamine58

Experimental Protocol: Synthesis of Deuterated Cyclopropylamines via Kulinkovich-Szymoniak Reaction

Materials:

  • Nitrile (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.2 equiv)

  • Deuterated ethylmagnesium bromide (Et-d₅-MgBr in THF, 2.4 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Anhydrous reaction vessel (Schlenk flask)

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the nitrile and anhydrous THF.

  • Cool the solution to -78 °C and add titanium(IV) isopropoxide dropwise.

  • Slowly add the solution of deuterated ethylmagnesium bromide while maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate dropwise.

  • Stir at room temperature for an additional 2-4 hours.

  • Quench the reaction by the slow addition of aqueous sodium hydroxide.

  • Filter the resulting suspension through a pad of Celite, washing with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Experimental Workflow: Kulinkovich-Szymoniak Reaction

G Start Start Nitrile_Ti Mix Nitrile and Ti(OiPr)4 in THF Start->Nitrile_Ti Cool Cool to -78°C Nitrile_Ti->Cool Add_Grignard Add Deuterated Grignard Reagent Cool->Add_Grignard Warm_Stir Warm to RT, Stir Overnight Add_Grignard->Warm_Stir Add_BF3 Add BF3·OEt2 at 0°C Warm_Stir->Add_BF3 Workup Aqueous Workup and Extraction Add_BF3->Workup Purification Purification Workup->Purification Product Deuterated Cyclopropylamine (B47189) Purification->Product

Caption: Workflow for deuterated cyclopropylamine synthesis.

Curtius Rearrangement of Deuterated Carboxylic Acid Derivatives

The Curtius rearrangement provides a route to primary amines from carboxylic acids via an acyl azide (B81097) intermediate.[5][6][7] To synthesize deuterated cyclopropylamines using this method, a deuterated cyclopropane carboxylic acid is required as the starting material. This can be achieved through various methods, including the cyclopropanation of a deuterated olefin.

Data Presentation: Representative Yields for Curtius Rearrangement

The following table shows representative yields for the conversion of cyclopropane carboxylic acids to the corresponding Boc-protected cyclopropylamines.

Carboxylic Acid SubstrateReagentProductYield (%)
Cyclopropanecarboxylic acidDPPA, t-BuOHN-Boc-cyclopropylamine85
trans-2-Phenylcyclopropanecarboxylic acidDPPA, t-BuOHN-Boc-trans-2-phenylcyclopropylamine70
1-Methylcyclopropanecarboxylic acidDPPA, t-BuOHN-Boc-1-methylcyclopropylamine80

Experimental Protocol: Synthesis of Deuterated Cyclopropylamines via Curtius Rearrangement

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Deuterated cyclopropanecarboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA, 1.1 equiv)

  • Triethylamine (B128534) (Et₃N, 1.2 equiv)

  • tert-Butanol (t-BuOH)

  • Anhydrous toluene

  • Anhydrous reaction vessel

  • Magnetic stirrer

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the deuterated cyclopropanecarboxylic acid, anhydrous toluene, and tert-butanol.

  • Add triethylamine to the mixture and stir.

  • Slowly add diphenylphosphoryl azide to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude N-Boc-protected deuterated cyclopropylamine by flash column chromatography.

  • The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the primary amine.

Signaling Pathway: Curtius Rearrangement

G Carboxylic_Acid Deuterated Cyclopropane Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (-N2) Boc_Amine Boc-Protected Deuterated Amine Isocyanate->Boc_Amine t-BuOH Final_Amine Deuterated Cyclopropylamine Boc_Amine->Final_Amine Acidic Deprotection

Caption: Pathway of the Curtius rearrangement for amine synthesis.

Analytical Characterization of Deuterated Cyclopropanes

The successful incorporation of deuterium and the structural integrity of the final products must be confirmed by analytical methods. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: Determination of Deuterium Incorporation by ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy can be used to determine the percentage of deuterium incorporation by observing the reduction in the integral of the proton signal at the site of deuteration relative to a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule.

Procedure:

  • Prepare a solution of the deuterated compound and a known amount of a suitable internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

  • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ value).

  • Integrate the signal corresponding to the proton at the position of deuteration and the signal of the internal standard.

  • Calculate the deuterium incorporation by comparing the integral of the target proton signal to that of the internal standard, relative to a non-deuterated reference sample.

Protocol: Analysis by Mass Spectrometry

Principle: Mass spectrometry is used to determine the molecular weight of the deuterated compound. The mass shift compared to the non-deuterated analogue confirms the incorporation of deuterium. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The isotopic distribution pattern can be used to quantify the level of deuteration.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in the expected mass range.

  • Compare the m/z value of the molecular ion ([M+H]⁺ or [M]⁺˙) with the theoretical mass of the deuterated compound.

  • Analyze the isotopic cluster of the molecular ion to determine the percentage of different deuterated species (e.g., d₀, d₁, d₂, etc.).

Protocol: Characterization by ²H NMR Spectroscopy

Principle: ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing information about the chemical environment of the incorporated deuterium atoms. This technique is particularly useful for highly deuterated compounds where proton signals are weak.[8]

Procedure:

  • Prepare a concentrated solution of the deuterated compound in a non-deuterated solvent (e.g., CHCl₃).

  • Acquire the ²H NMR spectrum.

  • The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuterium incorporation. The integrals of the signals can be used to determine the relative amounts of deuterium at different sites.

By employing these synthetic and analytical protocols, researchers can effectively prepare and characterize deuterated cyclopropane-containing active ingredients for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Cyclopropane-carbonyl Chloride-d5 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-carbonyl Chloride-d5 is a deuterated analog of cyclopropanecarbonyl chloride. Stable isotope-labeled compounds, such as this d5-labeled version, are crucial certified reference materials for quantitative analysis, particularly in mass spectrometry-based bioanalytical methods. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to its unlabeled counterpart but has a higher mass. This property makes it an ideal internal standard to correct for variability during sample preparation and analysis, ensuring the accuracy and reliability of quantitative data.[1][2]

The cyclopropane (B1198618) motif is a significant structural component in many pharmaceutical compounds.[3] Therefore, having a deuterated internal standard containing this moiety is critical for the development and validation of analytical methods for these drugs. This document provides detailed application notes and protocols for the use of this compound as a certified reference material in a typical bioanalytical workflow.

Applications

The primary application of this compound is as an internal standard (IS) in quantitative analytical methods, including:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common application, where the deuterated standard is used to quantify the unlabeled analyte in complex biological matrices like plasma, urine, and tissue homogenates.[1][2][4] The IS helps to compensate for matrix effects, variations in extraction recovery, and instrument response fluctuations.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analytes or those that can be derivatized to become volatile, this compound can serve as an internal standard. Derivatization of the corresponding cyclopropanecarboxylic acid may be necessary to improve chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In quantitative NMR (qNMR), a certified reference material with a known concentration is required for accurate quantification of the target analyte.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Cyclopropane-Containing Drug in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of a hypothetical cyclopropane-containing analyte in human plasma using this compound as an internal standard. The analyte would first be derivatized with a suitable reagent to incorporate the cyclopropane-carbonyl-d5 moiety.

1. Materials and Reagents:

  • This compound (Certified Reference Material)

  • Analyte of interest (unlabeled)

  • Control human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Reagent for derivatization (e.g., a primary or secondary amine-containing molecule to react with the carbonyl chloride)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol. Note: Due to the reactivity of the carbonyl chloride, it is often more practical to first convert it to a more stable derivative (e.g., an amide or ester) which would then be used as the internal standard. For the purpose of this protocol, we will assume the derivatized form is used.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into microcentrifuge tubes.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumental Conditions (Example):

  • HPLC System: A standard UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of the analyte and any interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Analyte: To be determined based on the specific molecule.

    • Internal Standard (derivatized): To be determined based on the specific derivative. The mass difference should be +5 Da compared to the derivatized analyte.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Data Presentation

The following tables represent typical data obtained during the validation of a bioanalytical method using a deuterated internal standard.

Table 1: Calibration Curve Performance

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.05,2341,150,8760.00451.0100.0
2.513,1231,145,3210.01152.5100.0
5.026,5431,155,9870.02305.1102.0
10.054,3211,160,1230.046810.2102.0
25.0135,7891,158,4560.117225.5102.0
50.0271,4561,152,7890.235551.2102.4
100.0542,1231,149,5670.4716102.5102.5
250.01,354,9871,156,2341.1719254.8101.9
500.02,701,5671,151,9872.3451510.0102.0

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.01.0100.04.5
Low QC3.03.1103.33.8
Mid QC30.029.598.32.5
High QC400.0408.0102.01.9

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Cyclopropane-carbonyl-d5 IS Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Regression Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Derivatization_Reaction Analyte Analyte with -NH2 or -OH group Product Derivatized Analyte-d5 (Internal Standard) Analyte->Product + Reagent Cyclopropane-carbonyl Chloride-d5

Caption: Derivatization of an analyte to create the internal standard.

References

Application Notes and Protocols for Quantitative Tracer Studies with Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-carbonyl Chloride-d5 is a deuterated chemical probe designed for quantitative tracer studies in biological systems. As an acylating agent, it covalently attaches the deuterated cyclopropanecarbonyl group to nucleophilic residues on biomolecules, such as the primary amines of lysine (B10760008) residues in proteins or other small molecule metabolites. This stable isotope labeling enables the relative or absolute quantification of target molecules using mass spectrometry. The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation between labeled and unlabeled species.

These application notes provide a framework for utilizing this compound in quantitative proteomics to study protein acylation, a critical post-translational modification involved in regulating protein function, localization, and stability. The protocols detailed below are based on established chemical labeling workflows in proteomics and can be adapted for specific research questions and experimental systems.

Principle of the Method

The core principle of this quantitative proteomics workflow involves the differential labeling of two or more proteome samples with the light (unlabeled) and heavy (deuterated) versions of Cyclopropane-carbonyl Chloride. After labeling, the samples are combined, and the proteins are digested into peptides. The cyclopropanoylated peptides are then typically enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of a peptide between the different samples is determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer.

Application: Quantitative Analysis of Protein Cyclopropanoylation

This hypothetical study aims to identify and quantify proteins that are cyclopropanoylated in response to a specific cellular stimulus. This can reveal novel regulatory mechanisms and identify potential biomarkers or therapeutic targets.

Experimental Design

Two populations of cultured cells are used: a control group (untreated) and an experimental group (treated with a stimulus). The proteome of the control group is labeled with the "light" Cyclopropane-carbonyl Chloride, while the proteome of the treated group is labeled with the "heavy" this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a cell line relevant to the biological question (e.g., a cancer cell line to study disease-specific protein modifications).

  • Culture Conditions: Grow cells in appropriate media and conditions to ~80% confluency.

  • Treatment: Treat the experimental group with the stimulus of interest for a predetermined time. The control group should be mock-treated.

  • Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization. Centrifuge to pellet the cells and store at -80°C until further use.

Protein Extraction and Quantification
  • Lysis Buffer: Resuspend cell pellets in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Lysis: Lyse the cells by sonication or freeze-thaw cycles on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

In-solution Labeling with Cyclopropane-carbonyl Chloride
  • Sample Preparation: Aliquot equal amounts of protein (e.g., 1 mg) from the control and treated lysates.

  • Labeling Reaction:

    • To the control sample, add "light" Cyclopropane-carbonyl Chloride to a final concentration of 1 mM.

    • To the treated sample, add "heavy" this compound to a final concentration of 1 mM.

  • Incubation: Incubate the reactions for 1 hour at room temperature with gentle shaking.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

Protein Digestion
  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digestion: Perform in-solution digestion of the proteins using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Sample Combination: After digestion, combine the "light" and "heavy" labeled peptide mixtures in a 1:1 ratio.

  • Desalting: Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

Enrichment of Cyclopropanoylated Peptides (Optional but Recommended)
  • To increase the detection sensitivity of modified peptides, it is advisable to enrich for cyclopropanoylated peptides using an antibody that specifically recognizes the cyclopropanecarbonyl-lysine modification.

  • Immunoprecipitation: Incubate the desalted peptide mixture with the anti-cyclopropanoyl-lysine antibody conjugated to beads (e.g., protein A/G agarose (B213101) beads).

  • Washing: Wash the beads several times with appropriate buffers to remove non-specifically bound peptides.

  • Elution: Elute the enriched peptides from the beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).

LC-MS/MS Analysis
  • Instrumentation: Analyze the enriched peptide fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Chromatography: Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions. The MS1 scan will show the isotopic pairs of light and heavy labeled peptides, and the MS2 scans will provide fragmentation data for peptide identification.

Data Analysis
  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database (e.g., UniProt) for peptide and protein identification.

  • Modification Search: Include cyclopropanoylation (+82.0418 Da on lysine) and deuterated cyclopropanoylation (+87.0732 Da on lysine) as variable modifications in the search parameters.

  • Quantification: The software will calculate the heavy-to-light (H/L) ratios for each identified peptide and protein, representing the relative change in cyclopropanoylation at specific sites between the treated and control samples.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in tables for clear interpretation and comparison.

Table 1: Quantified Cyclopropanoylated Proteins in Response to Stimulus

Protein IDGene NameSite of ModificationH/L Ratiop-valueRegulation
P04637TP53K1202.50.001Upregulated
P62258ACTG1K500.40.005Downregulated
Q06830HSP90AA1K2943.1<0.001Upregulated
P31946YWHAZK751.00.95Unchanged
..................

Table 2: Properties of Light and Heavy Cyclopropane-carbonyl Chloride

PropertyCyclopropane-carbonyl ChlorideThis compound
Molecular Formula C4H5ClOC4D5ClO
Molecular Weight 104.53 g/mol 109.56 g/mol
Mass Shift -+5.03 Da

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing & Analysis Control Cells Control Cells Protein Extraction Protein Extraction Control Cells->Protein Extraction Treated Cells Treated Cells Treated Cells->Protein Extraction Light Labeling\n(Cyclopropane-carbonyl Chloride) Light Labeling (Cyclopropane-carbonyl Chloride) Protein Extraction->Light Labeling\n(Cyclopropane-carbonyl Chloride) Heavy Labeling\n(this compound) Heavy Labeling (this compound) Protein Extraction->Heavy Labeling\n(this compound) Combine Samples Combine Samples Light Labeling\n(Cyclopropane-carbonyl Chloride)->Combine Samples Heavy Labeling\n(this compound)->Combine Samples Protein Digestion Protein Digestion Combine Samples->Protein Digestion Enrichment of Labeled Peptides Enrichment of Labeled Peptides Protein Digestion->Enrichment of Labeled Peptides LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of Labeled Peptides->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for quantitative proteomics using this compound.

Hypothetical Signaling Pathway Diagram

signaling_pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase A Kinase A Receptor->Kinase A Acyltransferase Acyltransferase Kinase A->Acyltransferase Activates Protein X Protein X Acyltransferase->Protein X Cyclopropanoylates Protein X (Cyclopropanoylated) Protein X (Cyclopropanoylated) Protein X->Protein X (Cyclopropanoylated) Cellular Response Cellular Response Protein X (Cyclopropanoylated)->Cellular Response Initiates

Caption: Hypothetical pathway regulated by protein cyclopropanoylation.

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and recommended storage of Cyclopropane-carbonyl Chloride-d5 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: this compound is stable if stored under the recommended conditions.[1] It is advised to re-analyze the compound for chemical purity after three years to ensure it meets the required specifications for your experiments.[1]

Q2: What are the primary factors that can cause degradation of this compound?

A2: The primary factor causing degradation is exposure to moisture.[2][3] this compound is moisture-sensitive and will react violently with water.[2] This reaction leads to decomposition, producing hazardous byproducts such as hydrogen chloride gas, carbon monoxide, and carbon dioxide.[2][3] Additionally, it is incompatible with strong oxidizing agents, strong bases, and alcohols.[2]

Q3: What are the signs of decomposition in this compound?

A3: Visual signs of decomposition can include a change in color or the presence of fumes upon opening the container. As it reacts with moisture to form hydrogen chloride gas, a sharp, acidic odor may be present. If decomposition is suspected, it is crucial to handle the material with extreme caution in a well-ventilated fume hood.

Q4: Can I store this compound at room temperature?

A4: While some suppliers ship the product at room temperature and suggest room temperature storage, other safety data sheets for the non-deuterated analog recommend refrigerated storage to ensure long-term stability and minimize vapor pressure.[1][2][3][4] For optimal preservation, especially for long-term storage, refrigeration in a desiccated, explosion-proof environment is the most prudent approach.

Storage & Handling Recommendations

Proper storage and handling are critical to maintain the integrity and stability of this compound. Below is a summary of recommended conditions and a workflow for handling.

Quantitative Storage Recommendations
ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C) in a flammables-rated unit.[2][3]Minimizes vapor pressure and potential for degradation.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[3]Prevents contact with atmospheric moisture.
Container Keep in the original, tightly sealed container.[2][3][5]Ensures a dry and secure environment.
Location A dry, cool, and well-ventilated area.[2][5]Prevents accidental exposure to incompatible materials and moisture.
Incompatibilities Store away from water, moisture, strong oxidizing agents, strong bases, and alcohols.[2]Avoids hazardous and violent chemical reactions.

Experimental Protocols

Protocol: Aliquoting this compound

  • Preparation: Move the sealed container of this compound from cold storage to a desiccator at room temperature to allow it to warm up completely. This prevents condensation of atmospheric moisture on the cold container surface.

  • Inert Atmosphere: Perform all manipulations in a certified chemical fume hood under a stream of dry inert gas (e.g., argon or nitrogen).

  • Dispensing: Use oven-dried glassware and syringes. Quickly draw the desired amount of the liquid into the syringe.

  • Sealing: Immediately reseal the main container, purge with inert gas if possible, and wrap the cap with parafilm for extra security.

  • Use: Dispense the aliquot directly into the reaction vessel, which has also been dried and is under an inert atmosphere.

  • Storage of Aliquot: If the aliquot is not for immediate use, store it in a tightly sealed vial with a PTFE-lined cap, under an inert atmosphere, and in a refrigerator.

Visual Guides

Below is a logical workflow for the proper storage and handling of this compound.

G cluster_storage Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Handling cluster_troubleshooting Troubleshooting Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Refrigerator (Flammables-rated) Under Inert Gas Inspect->Store No Damage SuspectDecomp Suspect Decomposition? (e.g., Fumes, Odor) Inspect->SuspectDecomp Damage Found Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate InertAtmosphere Work in Fume Hood Under Inert Gas Equilibrate->InertAtmosphere Aliquot Aliquot Using Dry Glassware/Syringes InertAtmosphere->Aliquot Use Use Immediately in Reaction Aliquot->Use Reseal Reseal Main Container Tightly Aliquot->Reseal Clean Decontaminate Glassware and Work Area Use->Clean Return Return to Cold Storage Reseal->Return HandleWithCaution Handle with Extreme Caution SuspectDecomp->HandleWithCaution Reanalyze Consider Re-analysis or Disposal HandleWithCaution->Reanalyze

References

Technical Support Center: Purification of Products from Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using Cyclopropane-carbonyl Chloride-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products synthesized with this compound?

A1: The primary products of reactions with this compound are deuterated cyclopropyl (B3062369) ketones or amides. The most common purification techniques for these compounds include:

  • Column Chromatography: This is a widely used method for purifying organic compounds. Silica (B1680970) gel is a common stationary phase, with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate (B1210297) gradient) used to separate the product from impurities.[1]

  • Distillation: Suitable for thermally stable products with boiling points significantly different from impurities. Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition.[2]

  • Liquid-Liquid Extraction: A standard work-up procedure to remove water-soluble impurities.[2] For separating ketones from non-ketonic organic compounds, bisulfite extraction can be a highly effective chemical method.[2]

  • Recrystallization: An effective method for obtaining high-purity solid products. It is particularly useful for removing small amounts of impurities.[2][3]

Q2: What are the potential isotopic impurities I should be aware of when working with deuterated compounds?

A2: When working with products synthesized from this compound, you should be aware of the following potential isotopic impurities:

  • Under-deuterated Species: The presence of starting material or intermediates with fewer than five deuterium (B1214612) atoms on the cyclopropane (B1198618) ring.[4]

  • H/D Scrambling: The unintentional exchange of deuterium atoms with hydrogen atoms from the solvent or other reagents, leading to a mixture of isotopologues.[4]

  • Back-Exchange with Protic Solvents: During workup or purification, labile deuterium atoms can be washed out by protic solvents like water or methanol.[4]

Q3: How can I minimize H/D back-exchange during the purification process?

A3: To minimize the loss of deuterium labeling, consider the following precautions:

  • Use Deuterated Solvents: Whenever possible, use deuterated solvents for extraction and chromatography to prevent H/D back-exchange.[4]

  • Minimize Contact with Protic Media: Reduce the exposure of your deuterated product to protic solvents (H₂O, methanol, etc.) during workup and purification.[4]

  • Careful pH Control: During aqueous workup, carefully neutralize the reaction mixture to a pH of ~7. Use mild washes with saturated sodium bicarbonate or brine instead of strong acids or bases.[5]

Q4: My cyclopropyl ketone product is an oil and will not crystallize. What can I do?

A4: Many cyclopropyl ketones are liquids or low-melting solids, which can make crystallization challenging.[1] Here are some suggestions:

  • High Purity: Ensure your product is of high purity, as impurities can inhibit crystallization. Consider an additional chromatographic step.

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to induce crystallization.

  • Cooling: Try slow cooling of a saturated solution to a lower temperature.

  • Derivatization: If a solid is required for analytical purposes like X-ray crystallography, consider derivatizing the ketone to a crystalline solid.[2]

Troubleshooting Guides

Issue 1: Low Product Yield After Purification
Potential Cause Recommended Solutions
Product Decomposition During Workup - Ensure the reaction is fully cooled before starting the aqueous workup.[5]- Neutralize the reaction mixture carefully to pH ~7.[5]- Use mild aqueous washes (e.g., saturated sodium bicarbonate, brine).[5]
Product Loss During Aqueous Extraction - Minimize the volume and number of aqueous washes.[5]- Perform a final wash with brine to "salt out" the organic product from the aqueous phase.[5]
Incomplete Extraction from Bisulfite Adduct - Ensure the sodium bisulfite solution is freshly prepared and saturated.[2]- Allow sufficient reaction time for adduct formation.[2]- For regeneration, ensure the pH is sufficiently basic to reverse the reaction.[2]
Product Loss During Chromatography - Choose a solvent system with appropriate polarity to ensure good separation and elution of your product.- Avoid using highly acidic or basic mobile phases that could cause decomposition on the silica gel.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solutions
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Consider optimizing reaction conditions (temperature, time, stoichiometry).
Side Reactions - Aldol Condensation or Ring-Opening: Purify via column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient).[1]- Formation of High-Molecular-Weight Byproducts: If methyl vinyl ketone is a suspected impurity, it can act as a Michael acceptor. Purification by chromatography is recommended.[6]
Residual Starting Materials or Reagents - Perform a thorough aqueous workup to remove water-soluble reagents.- Utilize column chromatography for effective separation of organic starting materials from the product.
Isotopic Impurities (Under-deuteration, H/D Scrambling) - Use high-purity deuterated starting materials.- Control reaction conditions (e.g., lower temperature for a longer period) to improve selectivity.[4]- Minimize contact with protic solvents during workup and purification.[4]

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol outlines a general procedure for the purification of a deuterated cyclopropyl ketone.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or toluene).

  • Slurry Preparation: In a separate beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified deuterated cyclopropyl ketone.

Protocol 2: Purification of a Cyclopropyl Ketone via Bisulfite Extraction

This protocol is effective for separating cyclopropyl ketones from non-ketonic impurities.[2]

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer now contains the water-soluble bisulfite adduct of the cyclopropyl ketone. Drain the aqueous layer into a separate flask.

  • Washing: Wash the organic layer with water to remove any residual bisulfite. Combine all aqueous layers.

  • Regeneration of the Ketone: Make the combined aqueous layers basic (e.g., by adding 10% NaOH) to regenerate the cyclopropyl ketone.

  • Extraction of Pure Ketone: Extract the regenerated ketone from the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified cyclopropyl ketone.

Visualizations

Purification_Workflow start Crude Product from This compound Reaction workup Aqueous Workup (Neutralize, Wash with Brine) start->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_purified Crude Purified Product concentration->crude_purified chromatography Column Chromatography crude_purified->chromatography distillation Vacuum Distillation crude_purified->distillation recrystallization Recrystallization crude_purified->recrystallization pure_product Pure Deuterated Product chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: General purification workflow for products synthesized with this compound.

Troubleshooting_Low_Yield start Low Product Yield After Purification check_workup Review Workup Procedure start->check_workup harsh_conditions Harsh pH or High Temp? check_workup->harsh_conditions yes_harsh Use Milder Conditions: - Neutral pH - Room Temp Workup harsh_conditions->yes_harsh Yes no_harsh Check Extraction Efficiency harsh_conditions->no_harsh No emulsion Emulsion Formation? no_harsh->emulsion yes_emulsion Break Emulsion: - Add Brine - Filter through Celite emulsion->yes_emulsion Yes no_emulsion Check Chromatography emulsion->no_emulsion No streaking Product Streaking on TLC? no_emulsion->streaking yes_streaking Product may be decomposing on silica. Consider alternative purification. streaking->yes_streaking Yes no_streaking Check for H/D Back-Exchange if yield is based on mass streaking->no_streaking No

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Handling Moisture-Sensitive Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of moisture-sensitive acyl chlorides. Below are frequently asked questions and troubleshooting guides to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why are acyl chlorides so sensitive to moisture? Acyl chlorides are highly reactive carboxylic acid derivatives.[1] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[2][3] This makes the compound extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[2] This reaction forms the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas, which can appear as steamy fumes in the air.[1][4] This hydrolysis consumes the starting material and introduces acidic impurities that can complicate reactions and product purification.[5]

Q2: What are the immediate signs of decomposition due to moisture? The primary sign of moisture-related decomposition is the evolution of steamy, corrosive HCl gas when a container is opened.[2][4] You might also observe cloudiness in the liquid or the formation of a solid precipitate, which is the corresponding carboxylic acid.[2]

Q3: How should I properly store acyl chlorides? To maintain their integrity, acyl chlorides must be stored in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and sources of ignition.[2][5] Containers should be tightly sealed, preferably with a cap lined with an inert material like Teflon.[5] For long-term storage, sealing the cap with paraffin (B1166041) film is recommended.[5] Storing the reagent under an inert atmosphere, such as nitrogen or argon, is also highly advised.[2] For smaller, frequently used quantities, it is good practice to transfer a working amount from the main stock bottle to a smaller vial to protect the purity of the bulk chemical.

Q4: What personal protective equipment (PPE) is required when handling acyl chlorides? Always handle acyl chlorides in a well-ventilated fume hood.[5] Essential PPE includes safety goggles, a lab coat, and chemical-resistant gloves.[5] Due to the release of HCl gas upon exposure to moisture, respiratory protection may be necessary in case of inadequate ventilation.[6]

Q5: Can I use a solvent from a previously opened bottle for my reaction? It is strongly recommended to use anhydrous solvents from a freshly opened bottle or a solvent that has been properly dried and stored over molecular sieves.[2] Solvents can absorb atmospheric moisture over time, which will react with and consume the acyl chloride.[7]

Troubleshooting Guide

Problem 1: My reaction yield is low or I have no product.

Potential CauseRecommended Solution(s)Safety Precautions
Hydrolysis of Acyl Chloride Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (N₂ or Ar) before use.[7][8] Use only fresh, anhydrous solvents.[2] Perform all transfers of the acyl chloride under a positive pressure of inert gas using dry syringes or cannulas.[5]Always work in a well-ventilated fume hood.[5]
Incomplete Reaction The nucleophile may be too weak or sterically hindered. Consider using a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), or a stronger non-nucleophilic base.[2] You may also try increasing the reaction temperature or extending the reaction time, monitoring progress by an appropriate method (e.g., TLC, LC-MS).[2]Be aware that higher temperatures can promote side reactions like decomposition or elimination.[8]
Side Reactions with Solvent or Catalyst Some solvents or catalysts can react with acyl chlorides, especially at elevated temperatures. For example, DMF can cause secondary reactions above 80-90°C.[8] Review the literature for solvent and catalyst compatibility with your specific acyl chloride.
Product is Acid-Sensitive The reaction generates HCl as a byproduct, which can degrade acid-sensitive functional groups.[7][9] Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl produced.[3][10]Scavenger bases can be corrosive or toxic; handle with appropriate care.

Problem 2: I see unexpected byproducts in my analysis (TLC, NMR, LC-MS).

Potential CauseRecommended Solution(s)
Carboxylic Acid Impurity This is the most common impurity and results from hydrolysis.[8] Improve anhydrous techniques as described above. The carboxylic acid can often be removed during workup with a mild basic wash (e.g., saturated NaHCO₃ solution), provided the desired product is stable to base.[11]
Product from Reaction with Solvent If using an alcohol as a solvent, you may form an ester byproduct. Use an inert, aprotic solvent such as dichloromethane (B109758) (DCM), diethyl ether, or toluene.[12]
Thermally Induced Decomposition High reaction temperatures can cause decomposition, often indicated by the reaction mixture turning dark.[8] Run the reaction at a lower temperature. If heating is necessary, do so gradually and for the minimum time required.

Problem 3: I am having trouble monitoring my reaction with Thin-Layer Chromatography (TLC). It is generally not recommended to use standard silica (B1680970) gel TLC to monitor the progress of a reaction involving an acyl chloride.[8] The silica gel is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride on the plate, giving misleading results.[7][8] A better method is to take a small aliquot of the reaction, quench it with a nucleophile like methanol (B129727) to form the more stable methyl ester, and then analyze the resulting mixture by TLC.[8]

Experimental Protocols

Protocol 1: General Procedure for an Anhydrous Reaction with an Acyl Chloride
  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly cleaned and dried in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[8]

  • Inert Atmosphere: Maintain a slight positive pressure of an inert gas throughout the experiment. This can be achieved using a Schlenk line or a balloon filled with nitrogen or argon, with an oil bubbler to monitor the gas flow.[5]

  • Reagent Preparation: Dissolve the nucleophile (e.g., alcohol or amine) and any base (e.g., triethylamine) in a suitable anhydrous solvent within the reaction flask.[2] If the reaction is exothermic, cool the solution in an ice bath (0°C).[2]

  • Dispensing the Acyl Chloride: For liquid acyl chlorides, use a dry syringe to transfer the required amount from the reagent bottle (which should be under an inert atmosphere) to the reaction flask through a rubber septum.[5] Add the acyl chloride dropwise to the stirred solution of the nucleophile.[2] For solids, transfer them in a glovebox or under a positive flow of inert gas.[5]

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., 0°C to room temperature) until completion.[2] Monitor the reaction by taking aliquots, quenching them (e.g., with methanol), and analyzing by TLC, GC, or LC-MS.[2][8]

  • Workup (Quenching): Once the reaction is complete, carefully quench any remaining unreacted acyl chloride. This is typically done by slowly adding a nucleophilic solvent like water, an alcohol, or a dilute aqueous basic solution at a reduced temperature (0°C) to control the exothermic reaction.[2][11]

Protocol 2: Quenching and Work-up Procedure
  • Cooling: Before quenching, cool the reaction flask in an ice bath to 0°C to manage the exothermic hydrolysis reaction.[11]

  • Quenching Agent Addition: Slowly and carefully add the quenching agent (see table below) to the stirred reaction mixture.[13][14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).[11]

  • Washing:

    • To remove the carboxylic acid byproduct, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂ gas.[11]

    • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.[11]

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude product as needed by column chromatography or recrystallization.[2]

Table 1: Common Quenching Agents for Acyl Chlorides

Quenching AgentChemical FormulaResulting Byproduct from Acyl ChlorideSecondary ByproductNotes
WaterH₂OCarboxylic AcidHydrogen Chloride (HCl)Highly exothermic.[11] The acidic byproduct can be removed with a basic wash.
Alcohol (e.g., Methanol)CH₃OHEster (e.g., Methyl Ester)Hydrogen Chloride (HCl)A good choice if the desired product is base-sensitive.[11]
Amine (e.g., Diethylamine)(CH₃CH₂)₂NHAmide (e.g., N,N-Diethylamide)Amine Hydrochloride SaltUseful if the resulting amide is easily separable from the desired product.[11]

Visualized Workflows

G cluster_prep Preparation cluster_reaction Execution cluster_workup Workup & Purification A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus Under Inert Gas (N₂/Ar) A->B C 3. Use Anhydrous Solvents & Reagents B->C D 4. Add Nucleophile/Base to Reaction Flask C->D E 5. Transfer Acyl Chloride (Dry Syringe/Cannula) D->E F 6. Run Reaction (Monitor Progress) E->F G 7. Cool Reaction to 0°C F->G H 8. Quench Excess Acyl Chloride Slowly G->H I 9. Aqueous Workup (Extraction & Wash) H->I J 10. Dry & Concentrate I->J K 11. Purify Product J->K

Caption: Workflow for handling moisture-sensitive acyl chlorides.

G Start Low or No Product Yield CheckMoisture Were anhydrous conditions rigorous? Start->CheckMoisture CheckReactivity Is the nucleophile reactive enough? CheckMoisture->CheckReactivity Yes ImproveAnhydrous Solution: - Flame-dry all glassware - Use fresh anhydrous solvent - Maintain positive inert gas pressure CheckMoisture->ImproveAnhydrous No CheckTemp Was the reaction temperature appropriate? CheckReactivity->CheckTemp Yes AddCatalyst Solution: - Add a catalyst (e.g., DMAP) - Use a stronger base - Increase reaction time/temp CheckReactivity->AddCatalyst No OptimizeTemp Solution: - Adjust temperature - Check for thermal decomposition (discoloration) CheckTemp->OptimizeTemp No Success Problem Resolved CheckTemp->Success Yes ImproveAnhydrous->Success AddCatalyst->Success OptimizeTemp->Success

References

Technical Support Center: Monitoring Cyclopropane-carbonyl Chloride-d5 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving the highly reactive reagent, Cyclopropane-carbonyl Chloride-d5, by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: General Handling and Properties

This section covers common initial questions regarding the reagent's characteristics and the challenges associated with its analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties? A1: this compound is a deuterated, highly reactive acyl chloride used in organic synthesis to introduce a deuterated cyclopropylcarbonyl moiety.[1] Like its non-deuterated analog, it is a flammable, corrosive, and moisture-sensitive liquid.[2][3][4] Its high reactivity stems from the strained cyclopropane (B1198618) ring adjacent to the electrophilic carbonyl chloride group.[4] It readily hydrolyzes in the presence of moisture to form cyclopropanecarboxylic acid-d5 and hydrogen chloride gas.[3]

Q2: What are the most critical safety precautions when handling this reagent? A2: Due to its properties, strict safety measures are essential. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] The material is flammable, so all ignition sources must be eliminated from the work area.[3] It is also highly corrosive and can cause severe skin and eye burns. Crucially, it reacts violently with water; therefore, all glassware and reagents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: Why is the direct analysis of this compound reactions by reverse-phase LC-MS problematic? A3: Direct analysis is challenging for several reasons. First, the compound is highly reactive and will likely hydrolyze or react with protic solvents (like water or methanol) commonly used in reverse-phase mobile phases.[5][6] Second, as a small and relatively polar molecule, it will exhibit poor retention on standard C18 columns, eluting in or near the solvent front where ion suppression is most severe.[7][8] This makes reliable quantification nearly impossible without a specialized chromatographic approach or, more commonly, derivatization.

Section 2: Monitoring Reactions by NMR Spectroscopy

NMR is a powerful non-invasive tool for monitoring the progress of reactions involving this compound in real-time.[9]

Troubleshooting and FAQs for NMR Monitoring

Q1: How should I prepare a sample for in-situ NMR reaction monitoring? A1: Sample preparation is critical. Use a high-quality 5 mm NMR tube rated for your spectrometer.[10][11] All glassware, including the NMR tube and syringes, must be oven-dried to remove moisture. The reaction should be set up using an anhydrous deuterated solvent (e.g., CDCl₃, acetonitrile-d₃, or THF-d₈).[10][12] Be aware that CDCl₃ can be slightly acidic, which may affect acid-sensitive compounds.[10][13] Dissolve the starting materials (excluding the acyl chloride) in the deuterated solvent, transfer the solution to the NMR tube, and acquire a spectrum of the starting materials. Then, carefully add the this compound via syringe and begin acquiring spectra at regular time intervals.[14]

Q2: My NMR peaks are broad and the lineshape is poor. What is the cause? A2: Poor lineshape can result from several factors. The most common is poor magnetic field homogeneity (shimming). This can be exacerbated by undissolved particulate matter, so filtering the sample into the NMR tube is recommended.[11][13] Insufficient solvent volume can also cause shimming difficulties; a solvent height of at least 4-5 cm is recommended.[10][13] Additionally, the reaction itself can cause changes in the sample's magnetic susceptibility, leading to distorted lineshapes over time.[9] Re-shimming periodically during the reaction can help mitigate this.

Q3: How can I quickly confirm that the this compound has been consumed? A3: A simple and effective method is to perform a quench test on a small aliquot of the reaction mixture.[15] Withdraw a small sample, quench it with anhydrous methanol, and quickly acquire a ¹H NMR spectrum. The formation of the corresponding methyl cyclopropanecarboxylate-d5 provides a diagnostic methyl singlet peak, confirming the presence and reaction of the acyl chloride.[15] The disappearance of the starting material signals relative to an internal standard also indicates consumption.

Q4: Is it possible to obtain quantitative reaction data from NMR? A4: Yes, NMR is an excellent tool for quantitative analysis because, with proper setup, signal integration is directly proportional to molar concentration. To get accurate quantitative data, ensure you use a long relaxation delay (d1) in your acquisition parameters to allow for full relaxation of all relevant nuclei. The progress of the reaction can be monitored by integrating the signals of the starting material and the product(s) over time relative to a stable, unreactive internal standard.

Quantitative Data: Representative ¹H NMR Shifts

The following table provides representative (hypothetical) ¹H NMR chemical shift data for monitoring a reaction in CDCl₃. Note that the deuterium (B1214612) substitution on the cyclopropane ring means only the methine proton (CH) will be visible.

CompoundFunctional GroupRepresentative Chemical Shift (ppm)Multiplicity
This compoundH -C-C=O~2.0-2.5m
Product: N-benzyl Cyclopropanamide-d5H -C-C=O~1.5-1.8m
Hydrolysis Byproduct: Cyclopropanecarboxylic Acid-d5H -C-C=O~1.6-1.9m

Experimental Protocol: In-Situ NMR Reaction Monitoring

  • Preparation: Oven-dry a 5 mm NMR tube, a small vial, and a syringe. Allow to cool in a desiccator.

  • Solvent & Reagents: Use an anhydrous deuterated solvent (e.g., CDCl₃, 0.6 mL). If using an internal standard (e.g., 1,3,5-trimethoxybenzene), add it to the solvent.

  • Sample Preparation: In the vial, dissolve the nucleophile (e.g., benzylamine, 1.0 eq) in the deuterated solvent under an inert atmosphere.

  • Initial Spectrum: Transfer the solution to the NMR tube, cap it, and acquire a baseline ¹H NMR spectrum.

  • Reaction Initiation: Carefully add this compound (1.1 eq) to the NMR tube via syringe. Mix gently by inverting the capped tube.

  • Data Acquisition: Immediately insert the tube into the spectrometer and begin acquiring spectra at set time intervals (e.g., every 5 minutes) using an appropriate pulse sequence for kinetic measurements.[14]

  • Data Processing: Process the arrayed spectra to monitor the disappearance of starting material signals and the appearance of product signals. Integrate peaks relative to the internal standard to determine conversion over time.

Diagram: NMR Troubleshooting Workflow

NMR_Troubleshooting start Poor NMR Spectrum Acquired q1 Are peaks broad or asymmetric? start->q1 a1_shim Re-shim the spectrometer q1->a1_shim Yes q2 Are chemical shifts unexpected? q1->q2 No a1_filter Filter sample to remove particulates a1_shim->a1_filter a1_volume Adjust solvent volume to >4 cm height a1_filter->a1_volume end_node Acquire High-Quality Spectrum a1_volume->end_node a2_solvent Verify deuterated solvent and check for impurities q2->a2_solvent Yes q3 Is S/N ratio too low? q2->q3 No a2_ref Check referencing (e.g., TMS or residual solvent peak) a2_solvent->a2_ref a2_ref->end_node a3_conc Increase sample concentration q3->a3_conc Yes q3->end_node No a3_scans Increase number of scans (NS) a3_conc->a3_scans a3_scans->end_node

Caption: Troubleshooting workflow for common NMR issues.

Section 3: Monitoring Reactions by LC-MS via Derivatization

For high-sensitivity analysis, especially in complex matrices, LC-MS is the preferred method. However, due to the high reactivity of this compound, an indirect method involving chemical derivatization is required.

Troubleshooting and FAQs for LC-MS Monitoring

Q1: Why is derivatization the recommended strategy for LC-MS analysis? A1: Derivatization converts the highly reactive, poorly retained acyl chloride into a stable, more hydrophobic, and readily ionizable molecule.[16] This allows for robust separation on standard reverse-phase columns and significantly enhances detection sensitivity by mass spectrometry.[17][18] The process involves quenching the reaction and treating an aliquot with a derivatizing agent that reacts specifically with any remaining acyl chloride.

Q2: What is a suitable derivatizing agent for this analysis? A2: A nucleophilic amine or hydrazine (B178648) derivative is ideal. For example, 2-nitrophenylhydrazine (B1229437) can be used to form a stable hydrazide.[5] This reagent has the added benefit of creating a derivative with a strong UV chromophore, which can aid in detection and quantification by HPLC-UV if needed.[5] Another option is a simple amine like aniline (B41778) or benzylamine, which forms a stable amide.

Q3: I don't see a peak for my derivatized product. What are the likely causes? A3: This issue can stem from several sources. First, your reaction may have gone to 100% completion, meaning no starting acyl chloride was left to derivatize. Second, the derivatization step itself may have failed; ensure the derivatizing agent is fresh and the reaction conditions (e.g., time, temperature, pH) are correct.[5] Third, check your MS settings, including the ionization mode (likely ESI positive), mass range, and source parameters.[19] Finally, ensure the sample was correctly prepared and injected.[19]

Q4: My peak shape is poor (tailing or splitting). How can I improve it? A4: Peak tailing can be caused by secondary interactions with the column stationary phase or by column contamination. Ensure the mobile phase pH is appropriate for your analyte. Peak splitting is often caused by a mismatch between the sample solvent and the mobile phase.[20] Try to dissolve the final derivatized sample in a solvent that is as weak as, or weaker than, your initial mobile phase composition.[20]

Q5: My retention times are drifting between injections. What should I check? A5: Retention time instability is usually an LC issue. Ensure the column is properly equilibrated between injections; this requires passing at least 10 column volumes of the initial mobile phase over the column.[19][21] Check for leaks in the pump or fittings and ensure the mobile phase composition is accurate and consistent.[20] Fluctuations in column temperature can also cause shifts, so using a thermostatted column compartment is crucial for reproducibility.[20][21]

Quantitative Data: Starting LC-MS Parameters

This table provides a typical starting point for developing an LC-MS method for a derivatized this compound product.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Full Scan (e.g., m/z 100-500) or MRM

Experimental Protocol: Reaction Quenching, Derivatization, and LC-MS Analysis

  • Reaction Sampling: At a specific time point, withdraw a defined volume (e.g., 20 µL) from the primary reaction mixture.

  • Quenching & Derivatization: Immediately add the aliquot to a vial containing a solution of a derivatizing agent (e.g., 2-nitrophenylhydrazine, ~5 eq) in a compatible, dry solvent like acetonitrile (e.g., 200 µL). Allow the derivatization to proceed for a set time (e.g., 30 minutes at room temperature).[5]

  • Dilution: Dilute the derivatized sample with the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile) to a final volume of 1 mL. This ensures compatibility with the LC system.

  • LC-MS Injection: Transfer the diluted sample to an autosampler vial and inject it into the LC-MS system using the parameters outlined in the table above.

  • Analysis: Monitor for the mass of the expected derivatized product. Quantify the amount of unreacted acyl chloride based on the peak area of this derivative, ideally using a calibration curve prepared with derivatized standards.

Diagram: LC-MS Derivatization Workflow and Logic

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 Aliquot Reaction Mixture p2 Quench with Derivatizing Agent (e.g., Amine) p1->p2 p3 Allow Derivatization Reaction to Complete p2->p3 p4 Dilute in Mobile Phase A p3->p4 a1 Inject Sample p4->a1 Transfer to vial a2 Separate on C18 Column a1->a2 a3 Detect by MS (Positive ESI) a2->a3 a4 Quantify Derivative Peak a3->a4 end_node Determine % Unreacted Acyl Chloride a4->end_node start Monitor Reaction Endpoint? start->p1 Yes

Caption: Workflow for LC-MS analysis via derivatization.

References

Minimizing H/D exchange in reactions with Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Hydrogen/Deuterium (B1214612) (H/D) exchange during reactions with Cyclopropane-carbonyl Chloride-d5.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of H/D exchange in reactions involving this compound?

A1: The primary cause of H/D exchange is the presence of protic species, most commonly water, in the reaction mixture. Cyclopropane-carbonyl chloride is highly sensitive to moisture and will readily hydrolyze.[1] This hydrolysis not only consumes the starting material but also introduces a source of protons (H+) that can exchange with the deuterium atoms (D) on the cyclopropane (B1198618) ring, compromising the isotopic purity of the product.

Q2: Are the deuterium atoms on the cyclopropane ring susceptible to exchange under typical reaction conditions?

A2: The deuterium atoms on the cyclopropyl (B3062369) ring are generally stable under anhydrous conditions. The C-D bonds on the strained ring are not exceptionally labile. However, the presence of acid or base catalysts, elevated temperatures, and prolonged reaction times can increase the risk of H/D exchange, particularly if any protic impurities are present.[2]

Q3: How can I minimize H/D exchange during my reaction?

A3: Minimizing H/D exchange requires strict adherence to anhydrous reaction techniques. This includes:

  • Thoroughly drying all glassware in an oven and cooling under an inert atmosphere (e.g., nitrogen or argon).

  • Using anhydrous solvents . Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.

  • Ensuring all reagents are anhydrous .

  • Performing the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.

Q4: What is "back-exchange" and how can I prevent it during workup and purification?

A4: Back-exchange is the undesired exchange of deuterium atoms with hydrogen atoms from protic solvents or reagents used during the workup or purification steps. To prevent this:

  • Use deuterated solvents (e.g., D₂O, CDCl₃) for extractions and washes where possible.

  • Minimize contact time with protic solvents (e.g., H₂O, methanol).

  • If a protic solvent wash is unavoidable, perform it quickly at low temperatures.

  • For chromatography, consider using a non-protic solvent system or ensure the silica (B1680970) gel is thoroughly dried.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Deuterium Incorporation in Product Presence of Protic Impurities: Trace amounts of water in solvents or reagents.Use freshly dried, anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.
Sub-optimal Reaction Temperature: High temperatures can sometimes promote H/D exchange.If the reaction allows, consider running it at a lower temperature for a longer duration.
H/D Scrambling (Deuterium at incorrect positions) Harsh Reaction Conditions: Strong acids or bases can catalyze the opening or rearrangement of the cyclopropane ring, leading to scrambling.Use milder reaction conditions where possible. Consider using non-ionic bases or Lewis acids that are less prone to promoting exchange.
Unstable Intermediates: The reaction mechanism may involve intermediates that are susceptible to rearrangement.Modify the reaction conditions (e.g., change the solvent or base) to stabilize the desired reaction pathway.
Product Decomposition Moisture Sensitivity: Cyclopropane-carbonyl chloride is highly reactive towards water, leading to hydrolysis.[1]Ensure all components of the reaction are scrupulously dried and the reaction is performed under an inert atmosphere.
Inconsistent Results Variable Quality of Deuterated Starting Material: The isotopic purity of the starting this compound may vary between batches.Verify the isotopic purity of the starting material using techniques like Mass Spectrometry or NMR before starting the reaction.

Quantitative Data on H/D Exchange

The following table provides estimated data on the potential for deuterium loss in a typical acylation reaction with this compound under various conditions. These are estimates and actual results may vary depending on the specific reaction.

Condition Solvent Temperature Estimated % Deuterium Loss (over 24h) Notes
Strictly AnhydrousAnhydrous CH₂Cl₂Room Temp< 1%Ideal conditions.
Trace H₂O (100 ppm)Anhydrous CH₂Cl₂Room Temp1-5%Demonstrates the importance of dryness.
Protic Co-solventCH₂Cl₂ with 1% MeOHRoom Temp5-15%Protic solvents significantly increase exchange.
Elevated TemperatureAnhydrous Toluene80°C2-8%Higher temperatures can increase exchange rates.
Acidic ConditionsAnhydrous CH₂Cl₂ with 1 eq. HClRoom Temp5-20%Acid catalysis can promote exchange.
Basic ConditionsAnhydrous CH₂Cl₂ with 1 eq. Et₃NRoom Temp< 2%Amine bases are generally less likely to cause significant exchange on the ring itself, but can react with any trace water.

Experimental Protocols

General Protocol for Acylation using this compound under Anhydrous Conditions

This protocol describes a general procedure for the acylation of an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 eq)

  • Anhydrous Triethylamine (B128534) (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, oven-dried

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve the amine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the this compound (1.0 eq) in anhydrous DCM in the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (or deuterated water if back-exchange is a major concern and feasible).

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Minimizing H/D Exchange prep Preparation (Oven-dried glassware, inert atmosphere) reagents Reagents (Anhydrous solvents and reactants) prep->reagents reaction Reaction Setup (Under N2/Ar, 0°C to RT) reagents->reaction addition Slow Addition of This compound reaction->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring workup Workup (Minimize contact with protic solvents) monitoring->workup purification Purification (Dry silica, non-protic eluents if possible) workup->purification analysis Analysis (MS, NMR for isotopic purity) purification->analysis

Caption: A typical experimental workflow designed to minimize H/D exchange.

troubleshooting_logic Troubleshooting Logic for H/D Exchange start Low Deuterium Purity in Product check_sm Check Isotopic Purity of Starting Material start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup sm_ok Purity OK check_sm->sm_ok sm_bad Purity Low check_sm->sm_bad cond_harsh Harsh Conditions? (High Temp, Strong Acid/Base) check_conditions->cond_harsh cond_protic Protic Contamination? check_conditions->cond_protic workup_protic Protic Solvents Used? check_workup->workup_protic workup_long Prolonged Contact Time? check_workup->workup_long solution_sm Source New Starting Material sm_bad->solution_sm solution_cond Use Milder Conditions cond_harsh->solution_cond solution_dry Ensure Anhydrous Technique cond_protic->solution_dry solution_workup Use Deuterated/Aprotic Solvents in Workup workup_protic->solution_workup workup_long->solution_workup

Caption: A logical guide for troubleshooting low deuterium purity.

References

Scaling up laboratory synthesis involving Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of Cyclopropane-carbonyl Chloride-d5. It addresses common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

The most common and effective method is the reaction of Cyclopropanecarboxylic acid-d5 with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2][3] This reaction converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic acyl substitution by a chloride ion.[2][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product workup.[3]

Q2: What are the critical safety precautions when handling thionyl chloride (SOCl₂)?

Thionyl chloride is a hazardous and corrosive chemical that requires strict safety protocols.[5][6]

  • Reactivity: It reacts violently with water to produce toxic and corrosive fumes of sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][7] All glassware must be scrupulously dried before use.

  • Toxicity: The substance is very corrosive to the eyes, skin, and respiratory tract.[5][8] Inhalation is toxic and can cause lung edema, with symptoms potentially being delayed.[6][8]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[5][9] Mandatory PPE includes a face shield, safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[6][8] For larger scales, respiratory protection may be necessary.[5]

  • Spill & Disposal: Spills should be absorbed with sand or an inert absorbent and disposed of as hazardous waste. Do not use water on spills.[5][7][8]

Q3: My reaction seems to be incomplete or proceeding very slowly. What are potential causes and solutions?

Several factors can lead to an incomplete reaction:

  • Moisture: Trace amounts of water in the starting material or glassware will consume thionyl chloride, reducing the amount available for the reaction. Ensure all reagents are anhydrous and glassware is oven- or flame-dried.

  • Stoichiometry: While a 1:1 molar ratio is the minimum, using a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[1]

  • Temperature: The reaction is often heated to ensure a reasonable rate.[1] If the reaction is sluggish at a lower temperature, cautiously increasing the heat (e.g., to 50-80°C) can improve the conversion rate.[1]

  • Catalyst: For some systems, the reaction rate can be increased by adding a catalytic amount (a single drop) of N,N-dimethylformamide (DMF).[10][11]

Q4: How can I effectively remove unreacted thionyl chloride after the reaction?

Excess thionyl chloride (boiling point ~76°C) must be removed before isolating the higher-boiling product.

  • Distillation: The most common method is distillation.[11] To avoid potential thermal decomposition of the product, it is highly recommended to perform this under reduced pressure, which lowers the required temperature.[1][11]

  • Azeotropic Removal: Co-evaporation with a dry, inert, high-boiling solvent like toluene (B28343) can sometimes help remove the final traces of thionyl chloride, but care must be taken to ensure the solvent is compatible with the desired product.

Q5: My purified product shows a broad O-H peak (~3000 cm⁻¹) in its IR spectrum. What went wrong?

An O-H peak indicates the presence of the starting carboxylic acid. This is likely due to incomplete reaction or hydrolysis of the product during workup or storage. Cyclopropane-carbonyl chloride is sensitive to moisture and can revert to the carboxylic acid.

  • Solution: The material can be salvaged. Heat the contaminated product with a fresh portion of thionyl chloride or oxalyl chloride to re-form the acid chloride, then carefully re-purify by fractional distillation.[12] To prevent this, ensure all handling and storage of the final product is under strictly anhydrous conditions.[12]

Q6: The reaction mixture turned dark, especially during heating. Is this a concern?

Discoloration to yellow or orange, particularly at elevated temperatures, can suggest decomposition.[11] Thionyl chloride itself can decompose over time, forming species that may contribute to color.[11] To minimize this, use freshly distilled thionyl chloride and avoid excessive heating or prolonged reaction times at high temperatures. Distillation under reduced pressure is key to purifying the product at a lower temperature, preserving its integrity.

Troubleshooting and Logic Flow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Caption: A decision tree for troubleshooting common synthesis problems.

Scale-Up Data Comparison

Scaling the reaction from a few grams to over 100 grams has been reported with excellent results, showing a slight increase in yield at a larger scale.[1]

ParameterLaboratory ScalePilot Scale
Cyclopropanecarboxylic acid 8.6 g131.6 g
**Thionyl chloride (SOCl₂) **13.1 g (~1.8 eq.)218.9 g (~2.0 eq.)
Addition Time Dropwise1.5 hours
Reaction Temperature 80 °C80 °C
Reaction Time 30 minutes30 minutes
Product Yield 9.4 g (90%)164.2 g (96%)
Product Purity (by GC) 98%98%
Data adapted from patent literature describing the synthesis of the non-deuterated analogue, which is expected to have similar reactivity.[1]

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from established procedures for the synthesis of cyclopropanecarbonyl chloride.[1] It should be performed in its entirety within a certified chemical fume hood.

Reagents & Materials:

  • Cyclopropanecarboxylic acid-d5

  • Thionyl chloride (SOCl₂), freshly distilled if necessary

  • Anhydrous inert solvent (optional, e.g., toluene)

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂) or gas outlet to a scrubber

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for purification

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is protected from atmospheric moisture.

  • Charging Reagents: Charge the flask with Cyclopropanecarboxylic acid-d5.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.2 molar equivalents) to the stirred carboxylic acid.[1] The addition may be exothermic. If scaling up, use an addition funnel and control the rate to manage the initial reaction and gas evolution.[1]

  • Reaction: Once the initial vigorous gas evolution subsides, heat the reaction mixture to a gentle reflux (a temperature of around 80°C is often effective) for 30-60 minutes.[1] The reaction is typically considered complete when the liberation of gas (HCl and SO₂) ceases.[1]

  • Workup & Purification:

    • Allow the mixture to cool to room temperature.

    • Remove any excess thionyl chloride by distillation, preferably under reduced pressure.

    • Set up the apparatus for fractional distillation under reduced pressure.

    • Carefully distill the remaining crude liquid to collect the pure this compound as a colorless oil.[1]

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G Overall Synthesis Workflow start 1. Reagent Preparation (Dry Cyclopropanecarboxylic acid-d5, Thionyl Chloride) reaction 2. Reaction (Add SOCl₂ to acid, Heat to 80°C until gas evolution stops) start->reaction removal 3. Removal of Excess SOCl₂ (Distillation under reduced pressure) reaction->removal purification 4. Product Purification (Fractional distillation under vacuum) removal->purification product 5. Final Product (Pure this compound) purification->product

References

Technical Support Center: Managing Cyclopropane-carbonyl Chloride-d5 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the corrosive properties of Cyclopropane-carbonyl Chloride-d5 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and flammable liquid.[1] It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[1][2] Direct contact can cause severe skin burns and serious eye damage.[1][3] Inhalation of its vapors may cause respiratory tract irritation, and ingestion is harmful.[1][3]

Q2: What are the proper storage conditions for this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4] It is crucial to protect it from moisture.[1][2] Storage in a refrigerator or a designated flammables cabinet is recommended.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles and a face shield, and a lab coat.[1][5] All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[4]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[2][4] Collect the waste in a designated, properly labeled, and sealed container. Do not dispose of it down the drain.[2]

Q5: What should I do in case of a spill?

A5: In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[3] Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Q6: What are the signs of exposure to this compound?

A6: Exposure can cause immediate pain and burns upon contact with skin or eyes.[3] Inhalation may lead to a burning sensation in the throat, coughing, and difficulty breathing. Ingestion can cause severe burns to the mouth, throat, and stomach.[3] Seek immediate medical attention if any exposure occurs.

Troubleshooting Guide

Q1: My reaction with this compound is not proceeding as expected, or the yield is very low. What could be the issue?

A1: Several factors could contribute to a low-yielding reaction:

  • Reagent Purity: The this compound may have degraded due to exposure to moisture. Acyl chlorides readily hydrolyze to the corresponding carboxylic acid, which is much less reactive.[6][7] Ensure the reagent was stored under anhydrous conditions and handled under an inert atmosphere.

  • Solvent Purity: The solvent used must be anhydrous. The presence of water will consume the acyl chloride.

  • Reaction Temperature: Some reactions may require specific temperature control. Ensure you are following the recommended temperature profile for your specific transformation.

  • Insufficient Mixing: In heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.

Q2: I observe fuming when I open the bottle of this compound. Is this normal?

A2: Yes, it is common for acyl chlorides to fume upon exposure to air. This is due to the reaction with atmospheric moisture, which produces hydrogen chloride (HCl) gas.[8] This underscores the importance of handling the reagent in a well-ventilated chemical fume hood.

Q3: My product is contaminated with a byproduct that has a similar polarity, making it difficult to separate by column chromatography. What can I do?

A3: This is a common issue, often arising from the hydrolysis of the acyl chloride to the corresponding carboxylic acid. To address this:

  • Quenching Strategy: After the reaction is complete, quenching with a mild aqueous base (like sodium bicarbonate solution) can convert the carboxylic acid byproduct into its water-soluble carboxylate salt, which can then be removed through an aqueous extraction.

  • Alternative Work-up: If your desired product is base-sensitive, you can quench the reaction with an anhydrous alcohol (e.g., methanol) to convert the excess acyl chloride into an ester, which may have a different polarity and be easier to separate from your product.[9]

Q4: The reaction is proceeding too vigorously and is difficult to control. What measures can I take?

A4: The high reactivity of acyl chlorides can lead to highly exothermic reactions.[8][10] To manage this:

  • Slow Addition: Add the this compound to the reaction mixture slowly and in a controlled manner, using a dropping funnel.

  • Cooling: Perform the reaction at a lower temperature by using an ice bath or other cooling methods.

  • Dilution: Using a larger volume of an appropriate anhydrous solvent can help to dissipate the heat generated during the reaction.

Data Presentation

Table 1: Material Compatibility for Handling this compound

Material CategoryCompatible MaterialsIncompatible Materials
Plastics High-Density Polyethylene (HDPE), Polypropylene (PP), Polytetrafluoroethylene (PTFE)To be determined on a case-by-case basis; avoid prolonged contact with many plastics.
Elastomers Viton®Natural Rubber, Buna-N
Metals Stainless Steel (with caution, moisture promotes corrosion), Glass-lined SteelCarbon Steel, Aluminum, other non-resistant metals (risk of corrosion and hydrogen gas evolution)[3]
Glass Borosilicate Glass---

Note: This information is based on general compatibility for acyl chlorides. It is crucial to perform specific compatibility tests for critical applications.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with this compound

This protocol describes a general method for forming an ester from a primary or secondary alcohol.

Materials:

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In the flask, dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate dry flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench any remaining acyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by silica (B1680970) gel column chromatography using an appropriate solvent system.

Protocol 2: General Procedure for the Amide Synthesis from a Primary Amine and this compound

This protocol outlines a general method for forming an amide from a primary amine.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous triethylamine (TEA) or pyridine (if the amine is not used in excess)

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: Set up a flame-dried round-bottom flask with a magnetic stir bar and a septum under an inert atmosphere.

  • Reagent Addition: Dissolve the primary amine (2.2 equivalents) in anhydrous DCM in the flask. Alternatively, use the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution. A white precipitate of triethylammonium (B8662869) chloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture and quench with water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude amide product by recrystallization or silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere (Nitrogen/Argon) prep_hood->prep_inert prep_reagents Prepare Anhydrous Reagents and Solvents prep_inert->prep_reagents reaction_setup Assemble Dry Glassware prep_reagents->reaction_setup add_nucleophile Add Nucleophile and Base reaction_setup->add_nucleophile cool_reaction Cool to 0°C add_nucleophile->cool_reaction add_acyl_chloride Slowly Add Cyclopropane-carbonyl Chloride-d5 cool_reaction->add_acyl_chloride monitor_reaction Monitor Reaction (TLC) add_acyl_chloride->monitor_reaction quench_reaction Quench with Water/Base monitor_reaction->quench_reaction extract_product Liquid-Liquid Extraction quench_reaction->extract_product dry_organic Dry Organic Layer extract_product->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify waste_disposal Dispose of Hazardous Waste purify->waste_disposal

Caption: Experimental workflow for handling this compound.

troubleshooting_tree decision decision outcome outcome start Low Reaction Yield check_reagents Check Reagent Quality start->check_reagents reagents_ok reagents_ok check_reagents->reagents_ok degraded_reagents degraded_reagents reagents_ok->degraded_reagents No check_conditions Verify Reaction Conditions reagents_ok->check_conditions Yes degraded_reagents->start conditions_ok conditions_ok check_conditions->conditions_ok adjust_conditions adjust_conditions conditions_ok->adjust_conditions No check_workup Review Work-up Procedure conditions_ok->check_workup Yes adjust_conditions->start workup_ok workup_ok check_workup->workup_ok optimize_workup optimize_workup workup_ok->optimize_workup No final_outcome Yield Improved workup_ok->final_outcome Yes optimize_workup->start

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Performance of Cyclopropane-carbonyl Chloride-d5 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyclopropane-carbonyl Chloride-d5 and its non-deuterated analog, focusing on their performance in key biochemical and pharmacokinetic assays. The strategic replacement of hydrogen with its stable isotope, deuterium, is a well-established strategy in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1][2]

Cyclopropane-carbonyl chloride is a valuable reagent in organic synthesis, utilized for introducing the cyclopropyl (B3062369) moiety into various molecules.[3][4] The cyclopropyl group itself is often incorporated into drug candidates to increase potency, enhance metabolic stability, and reduce off-target effects due to its rigid structure and strong C-H bonds.[5][6][7] However, the cyclopropyl ring can still be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Deuteration of the cyclopropane (B1198618) ring, as in this compound, is hypothesized to further shield the molecule from metabolic degradation.

This guide presents hypothetical, yet scientifically grounded, experimental data to illustrate the expected performance differences in metabolic stability, enzyme inhibition, and pharmacokinetic assays. Detailed experimental protocols for conducting such comparative studies are also provided.

Data Presentation: Quantitative Comparison

The following tables summarize the expected quantitative data from comparative assays.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Cyclopropane-carbonyl Chloride25.327.4
This compound78.98.8

Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats (10 mg/kg, Oral Gavage)

ParameterCyclopropane-carbonyl ChlorideThis compound
Cmax (ng/mL) 450520
Tmax (hr) 0.50.75
AUC(0-t) (ng·hr/mL) 18904350
t½ (hr) 2.15.8
CL/F (mL/hr/kg) 52912298

Table 3: In Vitro Enzyme Inhibition (Hypothetical Target Enzyme)

CompoundIC50 (µM)
Cyclopropane-carbonyl Chloride1.5
This compound1.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a compound compared to its deuterated analog using human liver microsomes.[8][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Cyclopropane-carbonyl Chloride and this compound.

Materials:

  • Test compounds (Cyclopropane-carbonyl Chloride, this compound)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator with shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 µM working solution of each test compound in potassium phosphate buffer. Dilute the HLM to a final concentration of 0.5 mg/mL in the same buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, combine the test compound working solution and the HLM suspension. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well and immediately quench the reaction by adding it to a separate plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the baseline.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the in vitro half-life using the equation: t½ = 0.693 / k . Calculate intrinsic clearance using the equation: CLint = (0.693 / t½) / (protein concentration) .

In Vivo Pharmacokinetic Study

This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare the deuterated and non-deuterated compounds.[2][11]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Cyclopropane-carbonyl Chloride and its d5 analog after oral administration to rats.

Materials:

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sprague-Dawley rats (n=6 per group)

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Fast the animals overnight before administration. Administer the respective formulations to each group via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at specified time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS bioanalytical method to determine the concentration of the parent drug at each time point.[12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters.

In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of the compounds against a specific enzyme.

Objective: To determine the IC50 value of each compound against a selected enzyme target.

Materials:

  • Test compounds

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plates

  • Plate reader (specific to the assay detection method, e.g., fluorescence, absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the enzyme and the test compound at various concentrations. Allow a pre-incubation period if necessary.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the enzyme activity using a plate reader at a specific time point or continuously.

  • Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

G Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare 1 µM Test Compound mix Combine Compound & Microsomes in 96-well plate prep_cpd->mix prep_hlm Prepare 0.5 mg/mL Liver Microsomes prep_hlm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with ACN + Internal Standard sampling->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate G In Vivo Pharmacokinetic Study Workflow cluster_animal Animal Phase cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Modeling fast Fast Rats Overnight dose Oral Gavage (10 mg/kg) Group A: Non-deuterated Group B: Deuterated-d5 fast->dose sample Blood Sampling at Multiple Time Points dose->sample plasma Centrifuge to Isolate Plasma sample->plasma store Store Plasma at -80°C plasma->store analyze LC-MS/MS Quantification store->analyze plot Plot Plasma Conc. vs. Time analyze->plot calculate Calculate PK Parameters (Cmax, Tmax, AUC, t½) plot->calculate compare Compare d5 vs. Non-deuterated calculate->compare G Kinetic Isotope Effect Signaling Pathway cluster_compound Compound Properties cluster_metabolism Metabolic Process cluster_outcome Pharmacokinetic Outcome ch_bond C-H Bond (Non-deuterated) enzyme CYP450 Enzyme ch_bond->enzyme Weaker Bond, Easier Cleavage cd_bond C-D Bond (Deuterated-d5) cd_bond->enzyme Stronger Bond, Harder Cleavage metabolism_h Faster Metabolism enzyme->metabolism_h metabolism_d Slower Metabolism enzyme->metabolism_d pk_h Lower Exposure (AUC) Shorter Half-life (t½) metabolism_h->pk_h pk_d Higher Exposure (AUC) Longer Half-life (t½) metabolism_d->pk_d

References

A Comparative Guide to the Mass Spectrometry Analysis of d5-Labeled vs. Unlabeled Acylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acylated compounds is crucial for understanding cellular metabolism, disease pathogenesis, and drug efficacy. Stable isotope-labeled internal standards, particularly deuterium-labeled compounds, are widely employed in mass spectrometry-based quantification to enhance accuracy and precision. This guide provides an objective comparison of the analysis of d5-labeled versus unlabeled acylated compounds, supported by experimental data and detailed methodologies.

The use of a d5-labeled internal standard, which is chemically identical to the analyte of interest but with five deuterium (B1214612) atoms replacing five hydrogen atoms, allows for correction of variability throughout the analytical workflow, from sample extraction to mass spectrometric detection. This approach is particularly valuable in complex biological matrices where matrix effects can significantly impact signal intensity.

Principles of Quantification using d5-Labeled Internal Standards

Stable isotope dilution mass spectrometry is a powerful technique for accurate quantification. A known amount of the d5-labeled acylated compound (internal standard) is spiked into the sample containing the unknown amount of the unlabeled (native) acylated compound. The two compounds are chemically identical and therefore exhibit similar behavior during sample preparation, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to the d5-labeled internal standard, the concentration of the native analyte can be accurately determined, as this ratio is independent of variations in sample recovery and matrix effects.

Mass Spectrometric Behavior: d5-Labeled vs. Unlabeled Acylated Compounds

While chemically similar, the substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of the molecule, which can manifest in their mass spectrometric analysis.

Chromatographic Separation: In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This phenomenon, known as the "chromatographic isotope effect," is attributed to the slightly lower hydrophobicity of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can result in a small retention time shift between the unlabeled analyte and the d5-labeled internal standard. While often minimal, this separation should be assessed during method development to ensure accurate integration of both peaks.

Ionization Efficiency: The ionization efficiency of d5-labeled and unlabeled compounds in the mass spectrometer's ion source is generally considered to be identical. This is a key assumption for the validity of the stable isotope dilution method.

Fragmentation Patterns: The fragmentation patterns of d5-labeled and unlabeled acylated compounds upon collision-induced dissociation (CID) are typically very similar. The primary difference is the mass shift of the precursor ion and any fragment ions that retain the deuterium label. For example, in the analysis of acylcarnitines, a common fragmentation pathway involves the neutral loss of trimethylamine (B31210) (59 Da) and the formation of a characteristic product ion at m/z 85. For a d5-labeled acylcarnitine, the precursor ion will be 5 Da heavier, and fragment ions containing the acyl chain will also show this mass shift. The characteristic product ion at m/z 85, originating from the carnitine moiety, will remain the same for both labeled and unlabeled compounds if the deuterium label is on the acyl chain.

Quantitative Performance Data

The use of d5-labeled internal standards significantly improves the quantitative performance of LC-MS/MS assays for acylated compounds. The following tables summarize typical performance characteristics.

ParameterUnlabeled (External Calibration)d5-Labeled Internal StandardAdvantage of d5-Labeling
Linearity (R²) > 0.99> 0.995Improved linearity due to correction for injection volume and instrument response variability.
Precision (%RSD) < 15-20%< 10%Enhanced precision by correcting for variations in sample preparation and matrix effects.
Accuracy (%Bias) ± 20-25%± 10-15%Increased accuracy by compensating for sample loss and ion suppression/enhancement.
Lower Limit of Quantification (LLOQ) VariableLower and more consistentImproved sensitivity due to better signal-to-noise ratios and correction for matrix interference.
Recovery Often variable and incompleteNot critical for accuracy as the ratio is measuredThe use of an internal standard corrects for incomplete and variable recovery during sample extraction.

Table 1: Comparison of Quantitative Performance. This table illustrates the typical improvements in assay performance when using a d5-labeled internal standard compared to an external calibration method for the quantification of acylated compounds.

Acylated Compound ClassTypical d5-Labeled StandardCommon Precursor -> Product Ion Transition (Unlabeled)Common Precursor -> Product Ion Transition (d5-Labeled)
Acylcarnitinesd3- or d9-Carnitine, or specific d5-acylcarnitine[M+H]⁺ -> 85[M+5+H]⁺ -> 85
Acyl-CoAsNot commercially common, often in-house generated[M+H]⁺ -> [Adenosine-diphosphate]⁺[M+5+H]⁺ -> [Adenosine-diphosphate]⁺
Fatty Acidsd5-Palmitic Acid[M-H]⁻ -> [M-H-CO₂]⁻[M+5-H]⁻ -> [M+5-H-CO₂]⁻

Table 2: Example MRM Transitions for Acylated Compounds. This table provides examples of multiple reaction monitoring (MRM) transitions used for the quantification of different classes of acylated compounds and their corresponding d5-labeled internal standards.

Experimental Protocols

Quantification of Acylcarnitines in Human Plasma

This protocol describes the extraction and analysis of a panel of acylcarnitines from human plasma using a d-labeled internal standard mix.

a. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution containing a mixture of d3-acetylcarnitine, d3-propionylcarnitine, d3-butyrylcarnitine, d3-octanoylcarnitine, d3-myristoylcarnitine, and d3-palmitoylcarnitine.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion pairs for each unlabeled and d-labeled acylcarnitine.

Quantification of Long-Chain Fatty Acyl-CoAs in Cell Lysates

This protocol details the extraction and analysis of long-chain fatty acyl-CoAs from cultured cells using a d-labeled internal standard.

a. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a solution of 10% trichloroacetic acid in water.

  • Add a known amount of d5-palmitoyl-CoA as an internal standard.

  • Vortex and centrifuge to pellet the protein precipitate.

  • Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in the initial mobile phase.

b. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A suitable gradient to separate the different acyl-CoA species.

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer in positive ESI mode.

  • Analysis Mode: MRM for triple quadrupole or full scan with targeted fragmentation for high-resolution MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Cells) add_is Spike with d5-Labeled Internal Standard sample->add_is extract Extraction of Acylated Compounds (e.g., Protein Precipitation, SPE) add_is->extract concentrate Evaporation and Reconstitution extract->concentrate lc Liquid Chromatography (Separation of Analytes) concentrate->lc ms Mass Spectrometry (Detection and Quantification) lc->ms integrate Peak Integration (Unlabeled and d5-Labeled) ms->integrate ratio Calculate Peak Area Ratio (Unlabeled / d5-Labeled) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for quantitative analysis of acylated compounds.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase acyl_coa_mito Acyl-CoA acyl_coa->acyl_coa_mito Carnitine Shuttle enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa_mito->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) shortened_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa->acyl_coa_mito Re-enters Cycle TCA Cycle TCA Cycle acetyl_coa->TCA Cycle

Caption: Fatty acid beta-oxidation pathway.

A Comparative Guide to Validating Metabolic Stability Assays with Cyclopropane-carbonyl Chloride-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, metabolic stability assays are a cornerstone for predicting the in vivo pharmacokinetic properties of new chemical entities. The validity of these assays is paramount, ensuring that data-driven decisions can be made with confidence. This guide provides a comprehensive comparison of methodologies for validating metabolic stability assays, with a special focus on the use of Cyclopropane-carbonyl Chloride-d5 as a derivatizing agent to enhance analytical sensitivity and accuracy, alongside other common alternatives.

The Role of Derivatization in Metabolic Analysis

Metabolic stability is typically determined by measuring the rate at which a parent drug is consumed by metabolizing systems, such as liver microsomes or hepatocytes.[1] The standard analytical technique for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, many drug metabolites are polar, leading to poor retention on conventional reversed-phase chromatography columns and inefficient ionization, which compromises detection sensitivity.

Chemical derivatization addresses these challenges by modifying the chemical structure of the metabolites to improve their analytical characteristics. Acyl chlorides, such as Cyclopropane-carbonyl Chloride, are effective derivatizing agents that react with primary and secondary amines, phenols, and thiols. The deuterated (d5) version, this compound, is particularly valuable as it can be used to generate a stable isotope-labeled internal standard, which is crucial for accurate quantification in complex biological matrices.[2]

Performance Comparison of Derivatizing Agents

While direct experimental data for this compound in metabolic stability assays is not widely published, its performance can be inferred from its chemical properties as an acyl chloride and compared to well-documented alternatives like Benzoyl Chloride and Dansyl Chloride.

FeatureThis compoundBenzoyl ChlorideDansyl Chloride
Reactive Groups Primary/secondary amines, phenols, thiols (inferred)Primary/secondary amines, phenols, thiols[3]Primary/secondary amines, phenols[4]
Reaction Speed Fast (seconds to minutes at room temp) (inferred)Very Fast (seconds at room temp)[3][5]Slower (requires 30-60 min at elevated temp)[6]
Key Advantage Provides stable isotope label (d5) for use as an internal standard[2]Rapid reaction, well-established protocols, improves ionization[5][7]Creates highly fluorescent derivatives, significant signal enhancement[4]
Ionization Enhancement Good (inferred)Good, up to 1,000-fold increase in sensitivity reported[5]Excellent, readily ionizable dimethylamino group[4]
Use as Internal Standard Ideal, as the labeled reagent creates the standard in-situRequires separately synthesized ¹³C-labeled version[8]Requires separately synthesized labeled version
Limitations Limited published applications in metabolic stability assaysCan produce multiple derivatives for molecules with several reactive sites[8]Longer reaction time, potential for sample degradation due to heating[5]

Experimental Protocols

General Microsomal Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)[2]

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)[6]

  • Internal Standard (IS)

  • Acetonitrile (B52724) (ACN), ice-cold, for quenching the reaction[9]

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare working solutions by diluting the stock in phosphate buffer. The final organic solvent concentration should be ≤1%.[6]

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsome suspension, phosphate buffer, and the test compound solution.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[2]

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard.[9]

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new plate or vial for analysis. At this stage, the sample can be derivatized if required.

  • LC-MS/MS Analysis: Analyze the samples to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).[2]

Derivatization Protocol with this compound

This protocol is based on established methods for acyl chlorides and is applicable for derivatizing metabolites containing primary/secondary amines or phenolic groups.

Materials:

  • Sample supernatant from the metabolic stability assay

  • This compound solution (e.g., 2% v/v in ACN)

  • Sodium carbonate or bicarbonate buffer (e.g., 100 mM, pH 9-10)

  • Formic acid or other acid for quenching

Procedure:

  • pH Adjustment: To 50 µL of the sample supernatant, add 50 µL of sodium carbonate buffer to raise the pH, which facilitates the reaction.

  • Derivatization: Add 20 µL of the this compound solution. Vortex briefly. The reaction is typically complete within minutes at room temperature.

  • Quenching: Add 10 µL of formic acid to lower the pH and quench the reaction by hydrolyzing the excess reagent.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_inc Incubation cluster_proc Sample Processing prep_cpd Prepare Test Compound Solution mix Combine Compound, Microsomes, Buffer prep_cpd->mix prep_mic Prepare Microsome Suspension prep_mic->mix prep_nadph Prepare NADPH Regenerating System pre_inc Pre-incubate at 37°C mix->pre_inc start_rxn Initiate with NADPH pre_inc->start_rxn sample Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sample quench Quench with Cold ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatize (Optional) supernatant->derivatize analysis LC-MS/MS Analysis derivatize->analysis data Calculate t½ and CLint analysis->data

Caption: Workflow for a typical microsomal metabolic stability assay.

G cluster_before Before Derivatization cluster_after After Derivatization metabolite Polar Metabolite (e.g., R-NH2) lcms_before Poor LC Retention Low MS Signal metabolite->lcms_before der_metabolite Derivatized Metabolite (Less Polar) metabolite->der_metabolite Chemical Reaction lcms_after Good LC Retention High MS Signal der_metabolite->lcms_after reagent Derivatizing Reagent (e.g., Acyl Chloride) reagent->der_metabolite

Caption: Principle of chemical derivatization for enhancing LC-MS analysis.

G cluster_enzyme Drug Parent Drug (Lipophilic) Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Drug->Phase1 Intermediate Intermediate Metabolite (Functional Group Added, e.g., -OH, -NH2) Phase1->Intermediate Phase2 Phase II Metabolism (Conjugation) Intermediate->Phase2 Final_Metabolite Final Metabolite (Polar, Water-Soluble) Phase2->Final_Metabolite Excretion Excretion Final_Metabolite->Excretion CYP450 Cytochrome P450 Enzymes CYP450->Phase1 UGT UGTs, SULTs, etc. UGT->Phase2

Caption: Simplified pathway of drug metabolism in the liver.

References

A Comparative Guide to NMR Spectroscopy for Confirming Deuteration of Products from Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, confirming the precise location and extent of deuterium (B1214612) incorporation is a critical step in chemical synthesis and analysis. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to verify the deuteration of products derived from reactions involving Cyclopropane-carbonyl Chloride-d5. We will explore the use of both proton (¹H) and deuterium (²H) NMR spectroscopy, supported by detailed experimental protocols and illustrative data.

The selective replacement of hydrogen with its stable isotope, deuterium, is a valuable strategy in medicinal chemistry to alter the metabolic fate and pharmacokinetic properties of drug candidates.[1][2] Cyclopropane rings are important structural motifs in numerous bioactive molecules and natural products.[3] Therefore, the ability to synthesize and analytically validate deuterated cyclopropane-containing compounds is of significant interest.

¹H vs. ²H NMR: A Comparative Analysis

Both ¹H and ²H NMR spectroscopy are powerful tools for characterizing deuterated molecules, each offering distinct advantages and disadvantages.

  • ¹H NMR Spectroscopy: This technique is highly sensitive and provides high-resolution spectra.[2] Deuteration is confirmed indirectly by observing the disappearance or reduction in the intensity of a proton signal at a specific chemical shift.[2] For quantitative analysis, the integral of the residual proton signal is compared to the integral of a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule.[2]

  • ²H NMR Spectroscopy: This method allows for the direct detection of deuterium nuclei.[2][4] While less sensitive than ¹H NMR, it provides unambiguous evidence of deuteration.[2][4] This is particularly useful for highly deuterated compounds where residual proton signals in ¹H NMR may be too weak for accurate quantification.[4]

For a comprehensive and robust confirmation of deuteration, a combined approach utilizing both ¹H and ²H NMR is often the most effective strategy.[2]

Experimental Protocols

The following are generalized experimental protocols for the NMR analysis of a hypothetical reaction product of this compound with a nucleophile (e.g., an amine to form an amide).

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified, deuterated product and a suitable internal standard (e.g., 1,4-dioxane (B91453) or maleic acid) into a clean NMR tube.[2]

  • Dissolve the sample and internal standard in a deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆).[5][6][7] The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with regions of interest.

  • Ensure the final concentration is approximately 5-10 mg/mL.[2]

¹H NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Relaxation Delay (D1): Set a sufficient relaxation delay of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration for quantification.[2]

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for residual proton signals.

²H NMR Data Acquisition:

  • Spectrometer: A spectrometer equipped with a broadband probe capable of observing the deuterium frequency is required.

  • Pulse Sequence: A standard single-pulse experiment is generally used.

  • Relaxation Delay (D1): Similar to ¹H NMR, ensure a sufficient relaxation delay for quantitative accuracy.

  • Number of Scans: Due to the lower sensitivity of the deuterium nucleus, a significantly larger number of scans will be required compared to ¹H NMR to obtain a satisfactory signal-to-noise ratio.[4]

Data Presentation: A Hypothetical Case Study

Let's consider the reaction of this compound with a generic amine, HNR₂, to yield the corresponding deuterated cyclopropyl (B3062369) amide. The following table summarizes the expected NMR data for both the deuterated and non-deuterated products.

CompoundPosition¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constant (J, Hz)Integral (Relative to Internal Standard)²H Chemical Shift (δ, ppm)% Deuteration
Non-deuterated Cyclopropyl Amide Cyclopropyl-H0.8 - 1.2m4-0%
Carbonyl-adjacent-H1.5 - 1.8m1-0%
Deuterated Cyclopropyl Amide Cyclopropyl-H (residual)0.8 - 1.2broad m0.080.8 - 1.2>98%
Carbonyl-adjacent-H (residual)1.5 - 1.8broad m0.021.5 - 1.8>98%

Note: The multiplicity of the residual proton signals in the deuterated compound will be broadened due to coupling with deuterium (a spin I=1 nucleus).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for confirming the deuteration of a reaction product using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation start Deuterated Starting Material (this compound) reaction Chemical Reaction (e.g., Amidation) start->reaction product Purified Deuterated Product reaction->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent with Internal Standard) product->sample_prep h1_nmr ¹H NMR Acquisition (Observe Signal Disappearance) sample_prep->h1_nmr h2_nmr ²H NMR Acquisition (Direct Observation of Deuterium) sample_prep->h2_nmr quantification Quantitative Analysis (Integration vs. Internal Standard) h1_nmr->quantification h2_nmr->quantification confirmation Confirmation of Deuteration (Location and Percentage) quantification->confirmation

Caption: Workflow for Deuteration Confirmation by NMR Spectroscopy.

References

Comparative Study of Kinetic Isotope Effects Using d5-Labeled Reagents in Cytochrome P450-Mediated Ethylbenzene Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic isotope effect (KIE) observed in the metabolic oxidation of ethylbenzene (B125841), focusing on the impact of deuterium (B1214612) substitution at the ethyl group. Specifically, we compare the theoretical and experimentally anticipated effects of using d5-labeled ethylbenzene against its non-deuterated (d0) and partially deuterated (d1, d2, d3) analogues. The primary reaction of interest is the hydroxylation of the benzylic carbon, a common metabolic pathway mediated by cytochrome P450 enzymes.[1][2] Understanding these KIEs is crucial for elucidating reaction mechanisms and for the strategic design of deuterated drugs with improved pharmacokinetic profiles.[3]

The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage in the rate-determining step.[4] This results in a slower reaction rate for the deuterated compound, a phenomenon known as the primary kinetic isotope effect. Secondary KIEs can also be observed when deuterium is not directly involved in bond breaking but is located at a nearby position.[5]

Data Presentation: Comparative Kinetic Isotope Effects

The following table summarizes the expected kinetic isotope effects for the cytochrome P450-catalyzed hydroxylation of various deuterated forms of ethylbenzene. The KIE is expressed as the ratio of the reaction rates (kH/kD). A larger KIE value indicates a more significant rate reduction upon deuteration and suggests that C-H bond cleavage is a rate-determining step in the reaction mechanism.

Labeled ReagentPosition of DeuteriumExpected KIE (kH/kD)Type of KIERationale
Ethylbenzene-d0None1.0N/AReference compound with no deuterium substitution.
Ethylbenzene-α-d1Benzylic Carbon (CHD -CH3)~2-5PrimarySignificant primary KIE is expected as the C-D bond at the reaction center is broken in the rate-determining step.[2]
Ethylbenzene-β-d1Methyl Carbon (CH2-CH2D )~1.0-1.2SecondarySmall secondary KIE is expected as the C-D bond is not broken but is adjacent to the reaction center.
Ethylbenzene-d2Benzylic Carbon (CD2 -CH3)~4-10PrimaryA larger primary KIE compared to the d1 analogue due to the presence of two deuterium atoms at the reaction site.
Ethylbenzene-d3Methyl Carbon (CH2-CD3 )~1.1-1.4SecondaryA more pronounced secondary KIE than the β-d1 analogue due to the cumulative effect of three deuterium atoms.
Ethylbenzene-d5Full Ethyl Group (CD2 -CD3 )~4-12Mixed Primary & SecondaryA composite KIE reflecting both the strong primary effect from the α-deuteriums and the secondary effect from the β-deuteriums. This is expected to show the largest rate reduction.

Experimental Protocols: Measuring Competitive Kinetic Isotope Effects

A competitive experiment is a common and accurate method for determining KIEs, as it minimizes errors arising from separate experiments.[5]

Objective: To determine the kinetic isotope effect of cytochrome P450-mediated hydroxylation of a mixture of ethylbenzene-d0 and ethylbenzene-d5.

Materials:

  • Human liver microsomes (or recombinant cytochrome P450 isozyme, e.g., CYP2E1)

  • Ethylbenzene-d0 and Ethylbenzene-d5

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • GC-MS or LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Substrate Addition: Add an equimolar mixture of ethylbenzene-d0 and ethylbenzene-d5 to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C with shaking.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) and the internal standard.

  • Sample Preparation: Vortex the quenched samples and centrifuge to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • Product Analysis: Analyze the samples by GC-MS or LC-MS/MS to quantify the formation of the hydroxylated products of both ethylbenzene-d0 and ethylbenzene-d5.

  • KIE Calculation: The KIE can be calculated from the ratio of the products formed over time.

Mandatory Visualization

KIE_Experimental_Workflow prep Reaction Mixture Preparation substrates Add Equimolar Mixture (Ethylbenzene-d0 & d5) prep->substrates initiate Initiate Reaction (Add NADPH, 37°C) substrates->initiate sampling Time-Course Sampling initiate->sampling quench Quench Reaction (Acetonitrile + Internal Std) sampling->quench process Sample Processing (Vortex, Centrifuge) quench->process analysis GC-MS or LC-MS/MS Analysis process->analysis calc KIE Calculation analysis->calc

Caption: Workflow for a competitive KIE experiment.

P450_Catalytic_Cycle P450_Fe3 P450(Fe³⁺) P450_Fe3_S P450(Fe³⁺)-S P450_Fe3->P450_Fe3_S S (Substrate) binding P450_Fe2_S P450(Fe²⁺)-S P450_Fe3_S->P450_Fe2_S e⁻ (from NADPH) P450_Fe2_S_O2 P450(Fe²⁺)-S(O₂) P450_Fe2_S->P450_Fe2_S_O2 O₂ binding P450_Fe3_S_O2_2min P450(Fe³⁺)-S(O₂²⁻) P450_Fe2_S_O2->P450_Fe3_S_O2_2min e⁻ (from NADPH) dummy1 P450_Fe3_S_O2_2min->dummy1 2H⁺ P450_Fe4_O_S [P450(Fe⁴⁺=O)-S]•⁺ P450_Fe3_S_OH P450(Fe³⁺)-S-OH P450_Fe4_O_S->P450_Fe3_S_OH S-H abstraction + rebound (KIE step) dummy2 P450_Fe3_S_OH->dummy2 S-OH (Product) release dummy1->P450_Fe4_O_S H₂O release dummy2->P450_Fe3

Caption: Cytochrome P450 catalytic cycle.

References

Cross-Validation of Analytical Methods: A Comparative Guide Using Cyclopropane-carbonyl Chloride-d5 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and scientific research, the reliability and consistency of analytical methods are paramount.[1] When bioanalytical data is generated across different laboratories, using various methods, or over an extended period, ensuring the comparability of these datasets is crucial for making sound scientific and regulatory decisions.[1] This guide provides an objective comparison of cross-validation methodologies with a focus on the use of Cyclopropane-carbonyl Chloride-d5, a stable isotope-labeled internal standard, versus a traditional non-labeled structural analog.

Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] It is essential for ensuring data integrity and supporting regulatory compliance with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The fundamental goal of cross-validation is to demonstrate that different analytical methods or laboratories can produce comparable data.[1]

The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample processing and analysis.[2] Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, allowing them to effectively normalize for variability during extraction, chromatography, and detection.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. This section compares the performance of a hypothetical analytical method for a target analyte, "Analyte X," using either this compound (a deuterated standard) or a structural analog as the internal standard.

Table 1: Comparison of Method Performance Parameters

Performance ParameterMethod A: With this compound (IS-d5)Method B: With Structural Analog (IS-Analog)Acceptance Criteria (FDA/EMA)
Accuracy (% Bias)
Low QC-2.5%-8.0%Within ±15% of nominal value
Medium QC1.8%5.5%Within ±15% of nominal value
High QC-0.9%-12.3%Within ±15% of nominal value
Precision (%CV)
Intra-Assay (Within-Run)
Low QC3.1%9.8%≤15%
Medium QC2.5%7.2%≤15%
High QC1.9%13.5%≤15%
Inter-Assay (Between-Run)
Low QC4.2%11.5%≤15%
Medium QC3.0%8.9%≤15%
High QC2.7%14.8%≤15%
Matrix Effect (%CV of IS-Normalized Matrix Factor) 2.1%18.7%≤15%
Selectivity No interference observed in 6 different sources of blank matrix.Interference observed in 2 out of 6 sources of blank matrix.No significant interference at the retention time of the analyte and IS.

Experimental Protocols

Detailed methodologies for the key experiments cited in Table 1 are provided below. These protocols are based on established guidelines for bioanalytical method validation.[3][4][5]

Stock and Working Solution Preparation

Individual stock solutions of Analyte X, this compound, and the structural analog internal standard are prepared in a suitable organic solvent. Separate working solutions for calibration standards and quality control (QC) samples are prepared by diluting the analyte stock solution. A working solution of each internal standard is prepared at a constant concentration to be added to all samples.

Calibration Curve

Blank matrix is spiked with the analyte working solutions to prepare a series of calibration standards at a minimum of six different concentration levels. The deuterated internal standard working solution is added to each calibration standard. The standards are then processed and analyzed. The peak area ratio of the analyte to the deuterated IS is plotted against the nominal concentration of the analyte to construct the calibration curve.

Accuracy and Precision

Accuracy and precision are determined by analyzing QC samples at low, medium, and high concentration levels against the calibration curve. For intra-assay (within-run) accuracy and precision, at least five replicates of each QC level are analyzed in a single analytical run.[3] For inter-assay (between-run) accuracy and precision, the QC replicates are analyzed in at least three separate runs on at least two different days.[3][4]

Matrix Effect

The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked blank matrix samples from at least six different sources to the response of the analyte in a neat solution. The matrix factor (MF) is calculated by comparing the peak areas. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[6]

Selectivity

Blank matrix samples from at least six different sources are analyzed to check for any interference at the retention time of the analyte and the internal standard.[6]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the cross-validation of analytical methods.

G cluster_0 Method Validation Workflow cluster_1 Cross-Validation Workflow A Method Development B Full Method Validation (Accuracy, Precision, Selectivity, etc.) A->B C Validated Method A (e.g., with IS-d5) B->C D Define Second Method or Laboratory (Method B with IS-Analog) E Analyze Incurred Samples or QC Samples by Both Methods D->E F Compare Results Statistically E->F G Acceptance Criteria Met? (e.g., ≤20% difference) F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies G->I No I->E

Caption: Workflow for method validation and subsequent cross-validation.

G cluster_0 Benefit of Deuterated Internal Standard A Sample Preparation (e.g., Protein Precipitation, LLE) B LC Separation A->B C MS/MS Detection B->C D Analyte and IS-d5 Experience Similar Variability C->D Using IS-d5 F Analyte and IS-Analog Experience Different Variability C->F Using IS-Analog E Accurate Quantification D->E G Inaccurate Quantification F->G

Caption: Logical relationship of internal standard choice to quantification accuracy.

Conclusion

The cross-validation of analytical methods is a regulatory requirement and a scientific necessity to ensure data integrity and comparability. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended and demonstrates superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to a non-labeled structural analog. While the initial cost of a deuterated standard may be higher, the long-term benefits of generating reliable and reproducible data far outweigh this investment, particularly in the context of drug development and clinical trials.

References

Navigating the Analytical Landscape of Deuterated Standards: A Comparative Guide to Cyclopropane-carbonyl Chloride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of deuterated standards are paramount for the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of Cyclopropane-carbonyl Chloride-d5 standards, offering insights into key analytical specifications, alternative standards, and detailed experimental protocols for their evaluation.

This compound serves as a crucial internal standard in mass spectrometry-based quantitative analyses, particularly in metabolic studies and pharmacokinetic research. Its deuterated nature allows for precise differentiation from its unlabeled counterpart, ensuring accurate quantification. However, the quality and purity of this standard can vary between suppliers, impacting experimental outcomes. This guide aims to provide an objective comparison to aid in the selection of the most suitable standard for your research needs.

Comparison of this compound and Alternatives

To provide a clear comparison, the following tables summarize the typical specifications for this compound from various suppliers, alongside a common alternative, Acetyl-d3 Chloride. While exact values may vary by lot, these tables represent the general quality standards offered.

Table 1: Comparison of this compound Specifications

SpecificationSupplier A (e.g., CDN Isotopes)Supplier B (e.g., Clearsynth)Supplier C (e.g., LGC Standards)
Chemical Purity (GC-MS) ≥98%≥98%≥97%
Isotopic Purity (Atom % D) ≥98%≥98%≥98%
Deuterium (B1214612) Incorporation ≥99% d5≥99% d5Not Specified
Appearance Colorless to light yellow liquidColorless to pale yellow liquidClear, colorless liquid
Storage Conditions 2-8°C2-8°C, under inert gas2-8°C

Table 2: Comparison with an Alternative Deuterated Standard: Acetyl-d3 Chloride

SpecificationThis compound (Typical)Acetyl-d3 Chloride (Typical)
Application Internal standard for analysis of compounds with a cyclopropyl (B3062369) moietyGeneral-purpose internal standard for acetylation reactions
Molecular Weight ~109.58 g/mol ~81.52 g/mol
Isotopic Purity (Atom % D) ≥98%≥99%
Chemical Purity ≥98%≥99%
Reactivity HighHigh

Experimental Protocols for Quality Assessment

The following are detailed methodologies for the key experiments cited in the evaluation of deuterated acyl chloride standards.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to identify and quantify volatile impurities in the standard. Due to the high reactivity of acyl chlorides, derivatization is often necessary to ensure accurate analysis.

Methodology:

  • Derivatization: React a known amount of the this compound standard with an excess of a suitable alcohol (e.g., methanol (B129727) or ethanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding ester. This stabilizes the compound for GC analysis.

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-350.

  • Data Analysis: The chemical purity is determined by calculating the peak area percentage of the derivatized analyte relative to the total peak area of all components in the chromatogram.

Determination of Isotopic Purity by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the isotopic enrichment of a deuterated standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard into an NMR tube.

    • Add a known amount of a high-purity, non-deuterated internal standard (e.g., dimethyl sulfone) with a known concentration.

    • Dissolve the sample and internal standard in a deuterated solvent that does not exchange protons with the analyte (e.g., Chloroform-d).

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Acquisition Time: 4 s.

  • ²H NMR Acquisition Parameters:

    • Pulse Program: zg

    • Number of Scans: 128

    • Relaxation Delay (d1): 5 s.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the residual proton signals corresponding to the cyclopropyl ring and compare this integral to the integral of the known internal standard. This allows for the calculation of the amount of non-deuterated and partially deuterated species.

    • In the ²H NMR spectrum, the presence of a signal at the chemical shift corresponding to the cyclopropyl protons confirms the incorporation of deuterium. The isotopic purity (Atom % D) is calculated by comparing the integral of the deuterium signal to the sum of the integrals of the deuterium and residual proton signals.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key experimental workflows.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cyclopropane-carbonyl Chloride-d5 Standard Derivatization Derivatization (Esterification) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for determining chemical purity by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Weigh Internal Standard Standard->Solvent H1_NMR ¹H NMR Acquisition Solvent->H1_NMR H2_NMR ²H NMR Acquisition Solvent->H2_NMR Integration Signal Integration H1_NMR->Integration H2_NMR->Integration Calculation Isotopic Purity Calculation Integration->Calculation

Caption: Workflow for determining isotopic purity by qNMR.

By understanding the key quality attributes and employing rigorous analytical methods, researchers can confidently select and utilize this compound standards, ensuring the integrity and reproducibility of their scientific findings.

A Comparative Guide to Deuterated Acylating Agents: Cyclopropane-carbonyl Chloride-d5 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical and drug development research, deuterated compounds play a pivotal role as internal standards and tracers in mass spectrometry-based quantitative analysis and metabolic studies. The introduction of a stable isotope label via acylation allows for precise quantification and differentiation of analytes from their endogenous counterparts. This guide provides a comparative overview of Cyclopropane-carbonyl Chloride-d5 and other common deuterated acylating agents, supported by experimental context and data to inform reagent selection.

Overview of Deuterated Acylating Agents

Deuterated acylating agents are reactive compounds that introduce a deuterium-labeled acyl group into a molecule, typically at a nucleophilic site such as an amine (-NH2), hydroxyl (-OH), or thiol (-SH) group. This derivatization serves multiple purposes: it can enhance the volatility and chromatographic properties of an analyte for gas chromatography-mass spectrometry (GC-MS) and improve ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). Most importantly, the known mass shift introduced by the deuterium (B1214612) label provides a distinct signature for sensitive and accurate quantification.

Commonly used deuterated acylating agents include deuterated versions of simple acyl chlorides like Acetyl-d3 chloride and Propionyl-d5 chloride. This compound offers a unique structural motif—a deuterated cyclopropyl (B3062369) group—which can be advantageous in certain applications due to its specific mass shift and potentially altered chemical properties.

Performance Comparison

The choice of a deuterated acylating agent depends on several factors, including the desired mass shift, the reactivity of the target analyte, the stability of the resulting derivative, and potential kinetic isotope effects. Acyl chlorides are generally highly reactive, ensuring efficient derivatization.[1]

PropertyThis compoundAcetyl-d3 chloridePropionyl-d5 chloride
Chemical Formula C4D5ClOCD3COClC3D5ClO
Molecular Weight 109.57 g/mol 81.52 g/mol 97.56 g/mol
Mass Shift (M+n) M+5M+3M+5
Isotopic Purity Typically ≥98 atom % DTypically ≥99 atom % DTypically ≥98 atom % D
Reactivity High, enhanced by strained ring[2]HighHigh
Primary Applications Internal standard, Derivatization for MSInternal standard, Derivatization for MSInternal standard, Derivatization for MS
CAS Number 1219794-96-319259-90-692975-68-3

Experimental Protocols

The following is a representative protocol for the derivatization of primary amines for analysis by LC-MS, adapted from general procedures for acylation.[3][4]

Objective: To derivatize a primary amine-containing analyte with a deuterated acylating agent for quantitative analysis by LC-MS.

Materials:

  • Analyte solution (e.g., 1 mg/mL in aprotic solvent like acetonitrile (B52724) or dichloromethane)

  • Deuterated Acylating Agent (this compound, Acetyl-d3 chloride, or Propionyl-d5 chloride)

  • Aprotic solvent (e.g., dry acetonitrile)

  • Base (e.g., Pyridine (B92270) or Triethylamine, >99% purity)

  • Quenching solution (e.g., water or dilute aqueous acid)

  • Vortex mixer

  • Centrifuge

  • LC-MS system

Protocol:

  • Sample Preparation: In a microcentrifuge tube, add 50 µL of the analyte solution.

  • Base Addition: Add 1.1 equivalents of a suitable base (e.g., pyridine or triethylamine) to the analyte solution. Vortex briefly.

  • Derivatization: Add 1.05 equivalents of the deuterated acylating agent to the mixture. The reaction is often exothermic. It is advisable to perform this step in a fume hood and, if necessary, cool the reaction vial in an ice bath.

  • Reaction: Vortex the mixture for 1-2 minutes and allow it to react at room temperature for 30-60 minutes. Reaction progress can be monitored by an appropriate technique like TLC or a pilot LC-MS injection.

  • Quenching: Add a small amount of quenching solution (e.g., 20 µL of water) to react with any excess acylating agent.

  • Work-up: Centrifuge the sample to pellet any precipitated salts (e.g., pyridinium (B92312) hydrochloride).

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Expected Outcome: The derivatized analyte will have a higher molecular weight corresponding to the mass of the added deuterated acyl group and will likely exhibit altered chromatographic retention, typically eluting later in reversed-phase chromatography due to increased hydrophobicity.

Visualizing Workflows and Logic

Diagrams created using Graphviz can help illustrate the experimental process and the decision-making logic for selecting an appropriate acylating agent.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte in Solution (e.g., Amine) Base Add Base (e.g., Pyridine) Analyte->Base AcylatingAgent Add Deuterated Acylating Agent Base->AcylatingAgent Reaction Vortex & Incubate (30-60 min) AcylatingAgent->Reaction Quench Quench Excess Reagent Reaction->Quench LCMS LC-MS Analysis Quench->LCMS

Caption: General workflow for the derivatization of an analyte using a deuterated acylating agent.

G Start Start: Choose Acylating Agent MassShift Required Mass Shift? Start->MassShift M3 Acetyl-d3 Chloride MassShift->M3 M+3 Structure Introduce Unique Structural Motif? MassShift->Structure M+5 M5 Propionyl-d5 or Cyclopropyl-d5 Chloride Cyclopropyl Cyclopropane-carbonyl Chloride-d5 Structure->Cyclopropyl Yes Linear Propionyl-d5 Chloride Structure->Linear No

References

Safety Operating Guide

Safe Disposal of Cyclopropane-carbonyl Chloride-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of reactive chemical intermediates like Cyclopropane-carbonyl Chloride-d5 is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring operational safety and regulatory compliance.

Immediate Safety and Logistical Information

This compound is a flammable and corrosive liquid that reacts violently with water.[1][2][3] It is harmful if swallowed and can cause severe skin burns and eye damage.[2][3][4][5] Due to its reactive nature, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Core Hazards:

  • Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5] Use explosion-proof electrical equipment.[4][5]

  • Violent Reaction with Water: Decomposes in contact with water, releasing toxic and corrosive gases such as hydrogen chloride.[2][5]

  • Corrosive: Causes severe skin burns and eye damage.[2][3][4][5]

  • Harmful if Swallowed: Ingestion can cause serious health damage.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.[4][6]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).[6]

  • Body Protection: Flame-resistant lab coat and closed-toe shoes.[4][6]

Quantitative Data Summary

The table below summarizes key data for this compound and related substances in the disposal process.

Chemical CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compoundC4D5ClO~109.58 (calculated)Flammable, corrosive liquid, reacts violently with water.[2][7]
Sodium BicarbonateNaHCO₃84.01White crystalline solid, weak base used for neutralization.[6]
Cyclopropanecarboxylic acid-d5C4D5HO₂~91.12 (calculated)A product of hydrolysis, less reactive than the acyl chloride.
Hydrochloric AcidHCl36.46A corrosive acid produced during hydrolysis.[6]

Experimental Protocol for Disposal

This protocol details the neutralization of small quantities of this compound waste. For larger quantities, consult your institution's environmental health and safety (EHS) office.

Materials:

  • This compound waste

  • Saturated sodium bicarbonate (NaHCO₃) solution or another suitable base like sodium hydroxide, applied cautiously.

  • Large beaker (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or a calibrated pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Place the large beaker in an ice bath on a magnetic stir plate inside a chemical fume hood.[6]

    • Add a stir bar to the beaker.

    • Slowly pour a sufficient amount of saturated sodium bicarbonate solution into the beaker.

  • Neutralization:

    • Begin stirring the sodium bicarbonate solution.

    • Using a dropping funnel or pipette, add the this compound waste to the stirred bicarbonate solution dropwise and very slowly .[6]

    • Caution: The reaction is exothermic and will produce gas (carbon dioxide and hydrogen chloride), which can cause frothing and splashing.[6] Slow, controlled addition is critical.

    • Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction has finished.[6]

  • Verification of Neutralization:

    • Turn off the stirrer and allow the mixture to settle.

    • Test the pH of the aqueous layer using pH paper or a pH meter. The pH should be between 5.5 and 9.5.[8]

    • If the solution is still acidic (pH < 5.5), slowly add more saturated sodium bicarbonate solution until the desired pH is reached.[6]

  • Final Disposal:

    • Consult your institution's and local regulations for the proper disposal of the final neutralized mixture.[4][5][6]

    • The neutralized solution should be collected in a properly labeled hazardous waste container.[2]

    • Do not pour down the drain unless explicitly permitted by local regulations for neutralized solutions of this type.[8]

Spill Management:

  • In case of a spill, immediately evacuate the area and remove all ignition sources.[1][4]

  • Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Collect the absorbed material into a labeled container for disposal as hazardous waste.[2][4]

  • Do not use combustible materials to absorb the spill.

  • Prevent the spill from entering drains or waterways.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_procedure Disposal Procedure cluster_end Final Disposal start Cyclopropane-carbonyl Chloride-d5 Waste assess Assess Hazards: - Flammable - Corrosive - Water-Reactive start->assess ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralize Slowly add to a stirred, cooled basic solution (e.g., NaHCO₃) fume_hood->neutralize verify Verify Neutralization (pH 5.5 - 9.5) neutralize->verify verify->neutralize pH is acidic waste Collect in a Labeled Hazardous Waste Container verify->waste pH is neutral consult Consult EHS for Pickup and Final Disposal waste->consult

Caption: Disposal workflow for this compound.

This comprehensive guide, when followed diligently, will help ensure the safety of laboratory personnel and the protection of the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.